4-Bromo-3-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPFDPENZHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-14-6 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid
CAS Number: 161622-14-6
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. The document details its physicochemical properties, spectroscopic data, a potential synthesis protocol, and its applications in drug discovery and polymer chemistry. This guide is intended for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Physical Form | White to Yellow or pink Solid | |
| Purity | >98.0% | |
| Storage Temperature | Room Temperature |
Table 2: Safety Information
| Hazard Statement(s) | Precautionary Statement(s) | Signal Word | Pictogram(s) |
| H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P305, P338, P351 (Avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Warning | GHS07 (Exclamation mark) |
Source:
Spectroscopic Data
Expected ¹H NMR (Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show three aromatic protons. The proton ortho to the carboxylic acid group would likely appear as a doublet, the proton ortho to the bromine atom as another doublet, and the proton between the bromine and trifluoromethyl groups as a doublet of doublets.
Expected ¹³C NMR Data: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. The carbon attached to the bromine atom will also have a characteristic chemical shift. Aromatic carbons will appear in the 120-140 ppm region.[1]
Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to exhibit a broad O-H stretch characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also anticipated.[2] Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.
Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethyl group.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally similar compounds, such as the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.[3]
Proposed Synthesis of this compound:
A potential two-step synthesis can be proposed starting from 3-(trifluoromethyl)benzoic acid. The first step would involve the bromination of the aromatic ring, followed by the conversion of the resulting aniline to a benzoic acid via a Sandmeyer-type reaction.
Step 1: Bromination of 3-(Trifluoromethyl)aniline to 4-Bromo-3-(trifluoromethyl)aniline
-
Materials: 3-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Dichloromethane, Sodium hydroxide solution, Water.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in DMF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution while maintaining the temperature. The para-substituted product is expected to be the major product due to the directing effects of the amino group and steric hindrance from the trifluoromethyl group.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Bromo-3-(trifluoromethyl)aniline.
-
The crude product can be purified by column chromatography or recrystallization.
-
Step 2: Conversion of 4-Bromo-3-(trifluoromethyl)aniline to this compound (via Sandmeyer Reaction)
-
Materials: 4-Bromo-3-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide or other suitable reagents for the Sandmeyer reaction, Sulfuric acid, Water.
-
Procedure:
-
Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved.
-
After the addition is complete, heat the reaction mixture to ensure the completion of the reaction.
-
The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid, such as sulfuric acid.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features.
-
Drug Discovery: The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4] Derivatives of similar compounds have shown potential as antibacterial agents. For instance, compounds with 3-trifluoromethyl-4-halo substitutions have demonstrated good antibacterial activity.[5]
-
Materials Science: This compound can be used as a monomer in the synthesis of specialized polymers. The presence of the trifluoromethyl group can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[4]
Signaling Pathways and Biological Activity
While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives have been shown to possess biological activity. For example, pyrazole derivatives containing a 4-bromo-3-chloro-substituted aniline moiety have been investigated as antibacterial agents.[5] This suggests that molecules synthesized from this compound could potentially target bacterial pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action of its derivatives.
Visualizations
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. This document collates available quantitative data, outlines relevant experimental protocols, and presents key spectral information to support laboratory and development activities.
Core Physical and Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a trifluoromethyl group on the benzoic acid backbone, imparts unique electronic and steric properties that are of significant interest in the design of novel molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | [1] |
| Melting Point | 181.0 - 185.0 °C | [2] |
| Boiling Point (Predicted) | 289.2 ± 40.0 °C | N/A |
| Density (Predicted) | 1.773 g/cm³ | N/A |
| pKa (Predicted) | 3.54 ± 0.10 | N/A |
| Appearance | White to light yellow or pink solid/powder |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features based on its structure and data from related compounds.
1. ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the carboxylic acid, bromine, and trifluoromethyl groups, these protons will be deshielded and appear at relatively high chemical shifts. The splitting pattern will be complex due to the different coupling constants between the protons.
2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) will appear at the lowest field (highest chemical shift), typically in the range of 165-185 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm, with their specific shifts influenced by the attached substituents.
3. FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring in the region of 3000-3100 cm⁻¹.
-
C-F stretching vibrations from the trifluoromethyl group, which are typically strong and found in the 1000-1400 cm⁻¹ region.
-
A C-Br stretching vibration, which will appear at lower wavenumbers.
4. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z 268 and 270 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the trifluoromethyl group (-CF₃).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could involve the bromination of 3-(trifluoromethyl)benzoic acid.
Reaction Scheme:
3-(Trifluoromethyl)benzoic acid + Br₂ (in the presence of a Lewis acid catalyst like FeBr₃) → this compound
General Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The range between these two temperatures is the melting point range.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred. This can be done using a filtered syringe.
-
Determine the concentration of the solute in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent and weighing the residue.
-
Calculate the solubility in units of g/100 mL or mol/L.
References
4-Bromo-3-(trifluoromethyl)benzoic acid molecular weight
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid
This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, a representative synthetic protocol, and its strategic application in medicinal chemistry.
Physicochemical and Quantitative Data
Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 269.02 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][3][4] |
| CAS Number | 161622-14-6 | [2][3][4] |
| Appearance | White to yellow or pink solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature or -20°C | [1][2] |
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process. A common route involves the regioselective bromination of 3-(trifluoromethyl)aniline followed by oxidation of the aniline to a carboxylic acid. The following is a representative experimental protocol.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This step focuses on the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group directs the incoming electrophile primarily to the para position due to steric hindrance from the adjacent trifluoromethyl group.[2]
-
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Sodium hydroxide solution
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).[2]
-
Cool the solution to -10 °C using a cooling bath.[2]
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution while maintaining the temperature between -10 °C and 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.
-
Let the reaction mixture warm to room temperature over a period of 30 minutes.[2]
-
The reaction mixture is then poured into water and extracted with dichloromethane.
-
The organic layer is washed with a dilute sodium hydroxide solution, followed by water.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 4-bromo-3-(trifluoromethyl)aniline.[2]
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Oxidation of 4-Bromo-3-(trifluoromethyl)aniline to this compound
This step involves the conversion of the amino group of 4-bromo-3-(trifluoromethyl)aniline to a carboxylic acid. A common method for this transformation is a Sandmeyer-type reaction followed by oxidation.
-
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium hydroxide
-
Sulfuric acid
-
-
Procedure:
-
Diazotization: Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated gently to drive it to completion, resulting in the formation of 4-bromo-3-(trifluoromethyl)benzonitrile.
-
Hydrolysis: The resulting benzonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. For example, the nitrile can be refluxed with an aqueous solution of sodium hydroxide for several hours. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the this compound.
-
Purification: The crude benzoic acid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol/water.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and materials.[5] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and target binding affinity.[5] The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[5] This is particularly useful in the exploration of structure-activity relationships (SAR) during drug discovery.[5] For instance, derivatives of this compound have shown potential as antibacterial agents.[6][7]
Visualizations
The following diagrams illustrate the synthetic workflow and the role of this compound in drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Role in Structure-Activity Relationship (SAR) studies.
References
- 1. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. nbinno.com [nbinno.com]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Solubility Determination of 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and material sciences. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties and provides a detailed, adaptable experimental protocol for determining its solubility.
Physicochemical Properties
This compound's unique structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts properties that are highly valuable in medicinal chemistry.[1] The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromine atom serves as a versatile handle for synthetic modifications.[1]
| Property | Value | Source |
| Molecular Formula | C8H4BrF3O2 | [2] |
| Molecular Weight | 269.02 g/mol | [3][2] |
| Physical Form | White to yellow or pink solid; Off-white (hint of lemon) powder; White to Light yellow powder to crystal | [3][4] |
| Purity | 97% | [3] |
| pKa (Predicted) | 3.54 ± 0.10 | [4] |
| Storage Temperature | Room Temperature | [3][4] |
Qualitative Solubility Assessment:
While specific quantitative data is scarce, the solubility of this compound can be inferred from the behavior of structurally similar compounds like 4-(Trifluoromethyl)benzoic acid. This related compound is generally more soluble in polar organic solvents, such as ethanol and acetone, with moderate solubility in water, which is enhanced by the presence of the carboxylic acid group capable of hydrogen bonding.[5] The solubility is also expected to be influenced by temperature and pH, with higher temperatures generally leading to increased solubility in organic solvents.[5]
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is adapted from established gravimetric methods for determining the solubility of solids in liquids.[6][7][8]
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) (e.g., water, ethanol, acetone, etc.)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Calibrated pipettes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven or vacuum desiccator
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
The temperature of the solution should be maintained during this process to prevent any changes in solubility.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the evaporating dish and the solution.
-
Carefully evaporate the solvent under a fume hood or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven or vacuum desiccator until a constant weight is achieved.
-
Record the final weight of the evaporating dish with the dry solute.
-
-
Calculation of Solubility:
-
Weight of the solute: (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Visualizations
To further clarify the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for determining solubility using the gravimetric method.
This guide provides a foundational understanding of this compound's properties and a practical framework for determining its solubility, a critical parameter for its application in drug development and material science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 161622-14-6 [chemicalbook.com]
- 3. This compound | 161622-14-6 [sigmaaldrich.com]
- 4. This compound CAS#: 161622-14-6 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
Spectroscopic Profile of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the key chemical intermediate, 4-Bromo-3-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutics and specialized polymers. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, allows for diverse synthetic modifications.
While a complete, publicly available dataset of all spectroscopic parameters for this compound is not readily found in a single source, this guide compiles and presents the known information and provides data from closely related analogs to offer a comprehensive analytical overview. The structure of the compound has been confirmed in the literature through standard spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 161622-14-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₄BrF₃O₂ | Sigma-Aldrich |
| Molecular Weight | 269.02 g/mol | Sigma-Aldrich |
| Appearance | White to yellow or pink solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectra for this compound are not consistently available in public databases. The following tables summarize the available data for the target compound and its immediate synthetic precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde, to provide insight into the expected spectral characteristics.
¹H NMR Data
No experimental ¹H NMR data for this compound was found in the public domain. The following data is for the closely related precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde.
Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Instrument Frequency |
| 10.05 | s | 1H, -CHO | CDCl₃ | 300 MHz |
| 8.19 | s | 1H, Ar-H | CDCl₃ | 300 MHz |
| 7.94-7.88 | m | 2H, Ar-H | CDCl₃ | 300 MHz |
| Data sourced from a synthetic protocol for 4-Bromo-3-(trifluoromethyl)benzaldehyde.[2] |
¹³C NMR Data
No experimental ¹³C NMR data for this compound was found in the public domain.
Infrared (IR) Spectroscopy
No experimental IR data for this compound was found in the public domain. The following data is for the closely related precursor, 4-Bromo-3-(trifluoromethyl)benzaldehyde.
Table 2: IR Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1704 | C=O (Aldehyde) stretch |
| 1123 | C-F (Trifluoromethyl) stretch |
| Data sourced from a synthetic protocol for 4-Bromo-3-(trifluoromethyl)benzaldehyde.[2] |
Mass Spectrometry (MS)
No experimental mass spectrometry data for this compound was found in the public domain.
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids. These methods are representative of the techniques used to characterize compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a frequency of 300 MHz or higher is used.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3-(trifluoromethyl)benzoic acid. This document serves as a valuable resource for the structural elucidation and quality control of this important fluorinated building block in synthetic and medicinal chemistry.
Chemical Structure and Properties
This compound is a trifluoromethyl-substituted bromobenzoic acid derivative. Its chemical structure is presented below.
-
Molecular Formula: C₈H₄BrF₃O₂
-
Molecular Weight: 269.02 g/mol
-
CAS Number: 161622-14-6
-
Appearance: White to yellow or pink solid.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was generated using online prediction tools. The data presented here is based on a simulated spectrum in CDCl₃ at a spectrometer frequency of 400 MHz. It is important to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 8.35 | d | 1H | 2.0 |
| H-2 | 8.18 | dd | 1H | 8.4, 2.0 |
| H-5 | 7.85 | d | 1H | 8.4 |
| COOH | 11.5-12.5 | br s | 1H | - |
d = doublet, dd = doublet of doublets, br s = broad singlet
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound was generated using online prediction tools. The data is presented for a simulated spectrum in CDCl₃.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 169.5 |
| C-1 | 135.8 |
| C-2 | 134.2 (q, J ≈ 33 Hz) |
| C-3 | 131.7 |
| C-4 | 129.8 |
| C-5 | 128.5 |
| C-6 | 123.0 (q, J ≈ 273 Hz) |
| CF₃ | 122.9 |
q = quartet
Structural Assignment and Spectral Interpretation
The predicted chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are consistent with the structure of this compound.
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-6: This proton is ortho to the bromine atom and meta to the trifluoromethyl and carboxylic acid groups. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing bromine atom. It appears as a doublet due to coupling with H-5.
-
H-2: This proton is ortho to the carboxylic acid group and meta to the bromine and trifluoromethyl groups. It experiences deshielding from the carboxylic acid group and appears as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-6.
-
H-5: This proton is ortho to the trifluoromethyl group and meta to the bromine and carboxylic acid groups. It is the most upfield of the aromatic protons and appears as a doublet due to coupling with H-2.
-
COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its exact position can be concentration and solvent dependent.
¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals.
-
The carbonyl carbon of the carboxylic acid group appears at the most downfield chemical shift.
-
The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon attached to the bromine (C-4) and the carbon attached to the trifluoromethyl group (C-3) are significantly affected. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group (C-3) will also likely appear as a quartet with a smaller coupling constant.
Experimental Protocols
While the data presented is predictive, a standard experimental protocol for acquiring NMR spectra of this compound would be as follows:
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
The NMR spectra would typically be acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
NMR Workflow
Caption: A typical workflow for acquiring and analyzing NMR spectra of a small molecule.
This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, intended to aid researchers in their synthetic and analytical endeavors. For definitive structural confirmation, experimental verification of the NMR data is recommended.
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-bromo-3-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and advanced materials. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules. This guide details a reliable multi-step synthesis beginning with the readily available starting material, 3-(trifluoromethyl)aniline.
Synthesis Pathway
The most well-documented and practical synthesis of this compound proceeds through a three-step sequence starting from 3-(trifluoromethyl)aniline:
-
Bromination: Electrophilic aromatic substitution of 3-(trifluoromethyl)aniline with a suitable brominating agent to regioselectively install a bromine atom at the para position.
-
Sandmeyer Reaction: Conversion of the resulting 4-bromo-3-(trifluoromethyl)aniline to the corresponding benzonitrile via diazotization followed by cyanation.
-
Hydrolysis: Hydrolysis of the benzonitrile to the desired carboxylic acid under acidic or basic conditions.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This procedure is adapted from a known protocol for the regioselective bromination of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.
-
In a separate flask, prepare a solution of NBS (1.05 equivalents) in DMF.
-
Slowly add the NBS solution to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-3-(trifluoromethyl)aniline can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)
This is a general procedure for the Sandmeyer reaction, which should be effective for this substrate.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Toluene
Procedure:
-
Prepare a solution of 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in aqueous HCl. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-bromo-3-(trifluoromethyl)benzonitrile can be purified by distillation or column chromatography.
Step 3: Synthesis of this compound (Hydrolysis)
This is a standard procedure for the hydrolysis of a benzonitrile.
Materials:
-
4-Bromo-3-(trifluoromethyl)benzonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (for workup)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask, combine 4-bromo-3-(trifluoromethyl)benzonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
The solid carboxylic acid may precipitate upon cooling and dilution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the typical quantitative data for this synthesis pathway. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-(Trifluoromethyl)aniline | N-Bromosuccinimide | DMF | Room Temp. | 2 - 4 | 85 - 95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | 1. NaNO₂, HCl2. CuCN, KCN | Water, Toluene | 0 - 60 | 2 - 4 | 70 - 85 |
| 3 | 4-Bromo-3-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | - | Reflux | 4 - 8 | 80 - 95 |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Spectral Data for this compound
Final product characterization is crucial for confirming its identity and purity. Below is a summary of expected spectral data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons will be observed between 120-140 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The carboxylic carbon will be in the range of 165-175 ppm. |
| IR (Infrared) Spectroscopy | A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. C-F stretching bands will appear in the region of 1100-1300 cm⁻¹. |
Conclusion
The described three-step synthesis from 3-(trifluoromethyl)aniline provides a reliable and scalable route to this compound. The protocols are based on well-established organic transformations and utilize readily available reagents. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.
A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on a benzoic acid core make it an invaluable starting material for the synthesis of a diverse range of complex molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent serves as a versatile handle for various cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[1] This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its application, and its role in the development of targeted therapeutics.
Commercial Suppliers and Specifications
A reliable supply of high-purity this compound is crucial for reproducible research and development. Several commercial suppliers offer this compound with varying specifications. The following table summarizes the available data for easy comparison.
| Supplier Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |
| Sigma-Aldrich | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | 97% | Inquire |
| Thermo Scientific | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | 98% | 1 g, 5 g |
| Biosynth | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | Inquire | Inquire |
| Tokyo Chemical Industry (TCI) | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | >98.0% (GC) | 1g, 5g, 25g |
| NINGBO INNO PHARMCHEM CO.,LTD. | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | High-purity | Bulk inquiries |
| Aromalake Chemical Co., Ltd. | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | Inquire | Inquire |
Core Applications in Drug Discovery
This compound is a strategic component in the synthesis of novel bioactive molecules, particularly in the fields of oncology and neurology. Its utility is most pronounced in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3][4][5]
Kinase Inhibitor Synthesis
The compound is frequently employed in the synthesis of small molecule kinase inhibitors.[2][3] The trifluoromethyl group can contribute to favorable interactions within the ATP-binding pocket of various kinases, while the benzoic acid moiety can be functionalized to introduce pharmacophores that target specific regions of the enzyme. The bromo-substituent allows for the facile introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.
GPCR Modulator Development
In the realm of GPCRs, this compound serves as a scaffold for the synthesis of allosteric modulators.[4][5][6][7][8] These modulators bind to sites topographically distinct from the endogenous ligand binding site, offering opportunities for greater subtype selectivity and a more nuanced modulation of receptor activity. The ability to diversify the molecule through reactions at the bromine position is key to developing modulators with desired pharmacological profiles.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is a primary application of this compound. The following protocol provides a detailed methodology for a typical Suzuki coupling reaction.
Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate) to afford the desired biaryl product.
Signaling Pathway Visualization
The following diagram illustrates a simplified generic kinase signaling pathway, a common target for inhibitors synthesized using this compound as a starting material.
Caption: A generic kinase signaling cascade and its inhibition.
Logical Workflow for SAR Studies
The iterative process of drug discovery, particularly Structure-Activity Relationship (SAR) studies, benefits greatly from the versatility of this compound. The following diagram illustrates a typical workflow.
Caption: Workflow for Structure-Activity Relationship studies.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its commercial availability from a range of suppliers, coupled with its synthetic versatility, makes it an essential tool for medicinal chemists. The detailed experimental protocol and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory for the discovery and optimization of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 8. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: Purity and Available Grades
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the purity and commercially available grades of 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6), a key building block in pharmaceutical and materials science research. Understanding the available purity levels is critical for ensuring the reliability and reproducibility of experimental results.
Summary of Available Grades and Purity
This compound is offered by various chemical suppliers in several grades, with purity levels typically ranging from 95% to over 99%. The specific grade and its corresponding purity are often determined by the intended application, with higher purity grades being essential for demanding applications such as the synthesis of active pharmaceutical ingredients (APIs).
The table below summarizes the quantitative data on the purity and grades of this compound available from prominent suppliers.
| Supplier/Brand | Purity Specification | Analytical Method | Grade/Product Code |
| Sigma-Aldrich | 97% | Not Specified | 161622-14-6[1] |
| Unnamed Supplier | min 98% | Not Specified | Not Specified[2] |
| Thermo Scientific | 98% | Not Specified | p-7030768[3] |
| Tokyo Chemical Industry (TCI) | >98.0% | GC (T) | B4821 |
| VWR | ≥95% | Not Specified | Not Specified[4] |
| Chemwill Asia Co., Ltd. | 99.50% | Not Specified | Not Specified[5] |
| Synthonix (via Sigma-Aldrich) | 95% | Not Specified | SY3H3D677B31 |
Note: The analytical method for purity determination is not always disclosed on supplier websites. For critical applications, it is recommended to request a Certificate of Analysis (CoA) which provides lot-specific purity data and the analytical method used.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary to the manufacturers. However, general methodologies can be inferred from standard organic chemistry practices and related literature.
A study on the in vitro and in vivo metabolism of bromobenzoic acids utilized High-Performance Liquid Chromatography (HPLC) for analysis. While not specific to this compound, the methodology provides a relevant example of an analytical protocol. Standard solutions of bromobenzoic acids were prepared in water and further diluted for analysis. The separation was achieved using a conventional gradient system with methanol and 0.1% formic acid.[6]
For purification, recrystallization from a suitable solvent system is a common method to enhance the purity of solid organic compounds like this compound. The choice of solvent would depend on the solubility profile of the compound and its impurities.
Logical Relationship of Purity Grades
The following diagram illustrates the general hierarchy of purity grades for chemical reagents, which is applicable to this compound. Reagent grade is a common starting point, with further purification steps leading to higher purity grades suitable for more sensitive applications.
Caption: Hierarchy of chemical purity grades.
This guide provides a foundational understanding of the purity and available grades of this compound. For specific experimental needs, it is crucial to consult the supplier's documentation and, if necessary, perform independent analytical verification to ensure the material meets the requirements of your research or development project.
References
- 1. This compound | 161622-14-6 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.pt [fishersci.pt]
- 4. China 4 Bromo 3 trifluoromethyl benzoic acid Manufacturers Factory Suppliers [purestchem.com]
- 5. This compound | 161622-14-6 [chemicalbook.com]
- 6. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and physicochemical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid. It is intended for professionals in research and development who utilize this versatile chemical intermediate in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of both a bromine atom and a trifluoromethyl group makes it a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 161622-14-6 | Multiple Sources |
| Molecular Formula | C₈H₄BrF₃O₂ | Multiple Sources |
| Molecular Weight | 269.02 g/mol | Multiple Sources |
| Appearance | White to off-white or light yellow crystalline powder | Multiple Sources |
| Melting Point | 181.0 to 185.0 °C | Tokyo Chemical Industry |
| Purity | >98.0% (GC) | Tokyo Chemical Industry |
| pKa (Predicted) | 3.54 ± 0.10 | ChemicalBook |
Safety and Hazard Information
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Emergency First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[2]
Applications in Research and Development
This compound is a key intermediate in the synthesis of various biologically active molecules.[4] Its utility stems from the trifluoromethyl group, which can enhance metabolic stability and binding affinity of a molecule, and the bromine atom, which serves as a versatile handle for cross-coupling reactions.[4]
Synthesis of Antibacterial Agents
Derivatives of this compound have been investigated for their potential as antibacterial agents, particularly as inhibitors of bacterial fatty acid biosynthesis.[5]
Experimental Protocol: Synthesis of 4-[4-[[4-Bromo-3-(trifluoromethyl)anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic Acid (Adapted from Literature) [5]
This protocol is for a derivative and is provided as an example of how this compound can be utilized in a multi-step synthesis.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (can be synthesized from this compound via a Curtius or similar rearrangement)
-
4-Fluorophenyl-substituted pyrazole aldehyde
-
Appropriate solvent (e.g., ethanol)
-
Reducing agent (e.g., sodium borohydride)
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: Dissolve 4-Bromo-3-(trifluoromethyl)aniline (1 equivalent) and the 4-fluorophenyl-substituted pyrazole aldehyde (1 equivalent) in ethanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivative.
Potential Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
Compounds synthesized from this compound have shown promise as inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway.[5] This pathway is essential for bacterial survival and is a validated target for antibacterial drugs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While it presents moderate hazards requiring careful handling, its utility in creating molecules with enhanced biological activity is well-documented. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure safe and effective use in their laboratories.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in Modern Benzoic Acid-Based Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into benzoic acid derivatives represents a powerful and widely adopted strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted roles of the CF3 group, detailing its influence on the physicochemical properties, biological activity, and pharmacokinetic profiles of benzoic acid-based therapeutic agents. This document adheres to stringent requirements for data presentation, experimental detail, and visual representation to serve as a valuable resource for professionals in drug discovery and development.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a benzoic acid scaffold profoundly alters its fundamental physicochemical characteristics. These modifications are often pivotal in transforming a lead compound into a viable drug candidate by enhancing its drug-like properties. The primary effects are centered on lipophilicity, acidity, and metabolic stability.
Modulation of Lipophilicity
The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, a property quantified by the Hansch lipophilicity parameter (π). Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][2][3] However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover. The CF3 group offers a well-calibrated enhancement of lipophilicity.[4]
Enhancement of Acidity
As a potent electron-withdrawing group, the trifluoromethyl substituent has a marked impact on the acidity of the benzoic acid moiety. By stabilizing the negative charge of the carboxylate anion through an inductive effect, the CF3 group increases the acidity (lowers the pKa) of the benzoic acid.[5] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. The position of the CF3 group on the benzene ring allows for fine-tuning of this effect.
Increased Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] The substitution of a metabolically labile C-H bond with a C-F bond, or the introduction of a robust CF3 group, can effectively block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][6] This enhanced metabolic stability leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[7]
Quantitative Physicochemical Data
To facilitate a clear comparison, the following tables summarize key quantitative data illustrating the impact of the trifluoromethyl group on the physicochemical properties of benzoic acid.
Table 1: Comparison of Hansch Lipophilicity Parameter (π)
| Substituent | Hansch π Value |
| -H | 0.00 |
| -CH3 | 0.56 |
| -CF3 | 0.88 [4] |
Table 2: Comparison of pKa Values for Benzoic Acid and its Trifluoromethylated Isomers
| Compound | pKa Value |
| Benzoic Acid | 4.20[5] |
| 2-(Trifluoromethyl)benzoic Acid | ~3.5-3.7 |
| 3-(Trifluoromethyl)benzoic Acid | 3.86 |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated)[8] |
Note: Experimental pKa values can vary slightly depending on the measurement conditions.
Role in Drug Action and Therapeutic Applications
The unique properties conferred by the trifluoromethyl group have been leveraged in the design of numerous successful drugs targeting a range of diseases. In the context of benzoic acid derivatives, the CF3 group has been instrumental in the development of potent and selective inhibitors of enzymes and modulators of receptors.
Selective Cyclooxygenase-2 (COX-2) Inhibition
A prominent example of the strategic use of the trifluoromethyl group is in the development of selective COX-2 inhibitors for the treatment of inflammation and pain. The substitution of a methyl group with a trifluoromethyl group in non-steroidal anti-inflammatory drugs (NSAIDs) can dramatically alter their selectivity towards COX-2 over the constitutively expressed COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
For instance, the trifluoromethyl analogue of Indomethacin has been shown to be a potent and selective COX-2 inhibitor.[9] The larger and more lipophilic CF3 group can exploit subtle differences in the active sites of the two enzyme isoforms, leading to preferential binding to COX-2.
Modulation of G-Protein Coupled Receptors (GPCRs)
Trifluoromethylated benzoic acid derivatives have also emerged as valuable scaffolds for the development of allosteric modulators of GPCRs.[10] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more nuanced and potentially safer way to control receptor activity. The physicochemical properties of the CF3 group can be critical for achieving the desired binding affinity and modulatory effect at the allosteric site.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental procedures are essential for a clear understanding of the role of trifluoromethylated benzoic acid derivatives.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of a selective trifluoromethylated benzoic acid derivative on COX-2.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
Electronic and steric effects of substituents on benzoic acid
An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on Benzoic Acid Acidity
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the structural factors that govern the acidity of substituted benzoic acids. An understanding of these principles is fundamental in physical organic chemistry and critical for rational drug design, where modulating the acidity (pKa) of a molecule is key to controlling its pharmacokinetic and pharmacodynamic properties. We will explore the distinct roles of electronic and steric effects, their quantitative evaluation, and the experimental methods used for their determination.
The Foundation: Electronic Effects on Acidity
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring influence this stability through a combination of two primary electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. This increased stability leads to a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) push electron density towards the carboxylate, intensifying the negative charge, destabilizing the anion, and resulting in a weaker acid (higher pKa).[1][2]
-
Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of π electrons across the aromatic system. EWGs with π-accepting capabilities (e.g., -NO₂, -CN) can delocalize the negative charge of the carboxylate anion onto the ring, significantly stabilizing it and increasing acidity. EDGs with lone pairs of electrons (e.g., -OH, -NH₂) can donate electron density into the ring via resonance, which destabilizes the negatively charged carboxylate and decreases acidity.[3]
These effects are position-dependent. While the inductive effect operates at all positions (ortho, meta, and para), its strength diminishes with distance. The resonance effect is most pronounced at the ortho and para positions, as these are in direct conjugation with the carboxyl group.
Quantitative Analysis: The Hammett Equation
For meta and para substituents, the electronic effects can be quantified using the Hammett equation, a cornerstone of linear free-energy relationships.[4]
log(Kₓ / Kн) = σρ
Where:
-
Kₓ is the dissociation constant of the substituted benzoic acid.
-
Kн is the dissociation constant of unsubstituted benzoic acid.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the substituent's electronic effect.[5]
-
σ > 0 for electron-withdrawing groups (acid-strengthening).
-
σ < 0 for electron-donating groups (acid-weakening).[5]
-
-
ρ (Rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.00.[6]
The Hammett equation provides an excellent correlation for predicting the acidity of meta- and para-substituted benzoic acids but notably fails for ortho-substituted isomers due to steric effects.[5][7]
Table 1: Hammett Substituent Constants (σ)
The following table summarizes Hammett constants for common substituents at the meta and para positions.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strongly Donating (Resonance) |
| -OH | +0.12 | -0.37 | Donating (Resonance) > Withdrawing (Inductive) |
| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) |
| -CH₃ | -0.07 | -0.17 | Weakly Donating (Inductive/Hyperconjugation) |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Withdrawing (Inductive) > Donating (Resonance) |
| -Cl | +0.37 | +0.23 | Withdrawing (Inductive) > Donating (Resonance) |
| -Br | +0.39 | +0.23 | Withdrawing (Inductive) > Donating (Resonance) |
| -I | +0.35 | +0.18 | Withdrawing (Inductive) > Donating (Resonance) |
| -COCH₃ | +0.38 | +0.50 | Withdrawing (Resonance & Inductive) |
| -CN | +0.56 | +0.66 | Strongly Withdrawing (Resonance & Inductive) |
| -NO₂ | +0.71 | +0.78 | Strongly Withdrawing (Resonance & Inductive) |
| -CF₃ | +0.43 | +0.54 | Strongly Withdrawing (Inductive) |
The Dominance of Sterics: The Ortho-Effect
Substituents at the ortho position present a special case known as the ortho-effect . Almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid relative to the meta and para isomers.[1][8][9] This phenomenon is primarily attributed to Steric Inhibition of Resonance (SIR) .
In an unsubstituted benzoate anion, the carboxylate group (-COO⁻) is coplanar with the benzene ring, allowing for resonance delocalization. However, a bulky substituent in the ortho position sterically clashes with the carboxyl group, forcing it to twist out of the plane of the ring.[8][10] This twisting disrupts the resonance between the carboxylate and the ring. The consequence is that the negative charge is more effectively localized on the two oxygen atoms of the carboxylate group, leading to a more stable conjugate base and thus a stronger acid.[10]
Quantitative Data: pKa of Substituted Benzoic Acids
The following table presents experimental pKa values for a selection of substituted benzoic acids in water at 25°C, illustrating the principles discussed.
| Substituent | Position | pKa | Hammett Constant (σ) |
| -H | - | 4.20 | 0.00 |
| -CH₃ | ortho | 3.91 | N/A |
| -CH₃ | meta | 4.27 | -0.07 |
| -CH₃ | para | 4.37 | -0.17 |
| -Cl | ortho | 2.94 | N/A |
| -Cl | meta | 3.83 | +0.37 |
| -Cl | para | 3.99 | +0.23 |
| -NO₂ | ortho | 2.17 | N/A |
| -NO₂ | meta | 3.45 | +0.71 |
| -NO₂ | para | 3.44 | +0.78 |
| -OH | ortho | 2.98 | N/A |
| -OH | meta | 4.08 | +0.12 |
| -OH | para | 4.58 | -0.37 |
| -OCH₃ | ortho | 4.09 | N/A |
| -OCH₃ | meta | 4.09 | +0.12 |
| -OCH₃ | para | 4.47 | -0.27 |
Note: The ortho isomers consistently show lower pKa values (higher acidity) than their meta and para counterparts and the unsubstituted benzoic acid.
Experimental Protocols for pKa Determination
Accurate determination of pKa is essential for validating structure-activity relationships. Two prevalent methods are detailed below.
Method 1: Potentiometric Titration
This classic method involves titrating a solution of the acidic compound with a standardized strong base and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[6]
Experimental Protocol:
-
Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 50 mL burette (Class A), beakers, and volumetric flasks.
-
Reagents:
-
Substituted benzoic acid sample (~0.01 M).
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M).
-
High-purity water (deionized or distilled).
-
pH buffers (e.g., pH 4.00, 7.00, 10.00) for calibration.
-
-
Procedure: a. Calibrate the pH meter using standard buffers. b. Accurately weigh the benzoic acid derivative and dissolve it in a known volume of water to create a solution of approximately 0.01 M. A co-solvent like ethanol may be used if solubility is low, but this will affect the absolute pKa value. c. Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. d. Immerse the pH electrode in the solution, ensuring the bulb is fully covered. e. Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.2 mL) of titrant. f. Record the pH and the total volume of titrant added after each increment, allowing the reading to stabilize. g. Continue the titration well past the equivalence point (the region of rapid pH change).
-
Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found using a first or second derivative plot). c. Calculate the half-equivalence point volume (V_half-eq = V_eq / 2). d. The pKa is the pH value on the titration curve corresponding to the V_half-eq.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.viu.ca [web.viu.ca]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
The Strategic Utility of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Modern Synthesis
For Immediate Release
[CITY, STATE] – [Date] – 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a pivotal synthetic building block for researchers, scientists, and professionals in the field of drug development and materials science. Its unique trifluoromethyl and bromo substitutions on a benzoic acid core provide a versatile scaffold for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This document serves as a comprehensive guide to its applications, featuring detailed experimental protocols and data to facilitate its use in the laboratory.
The strategic placement of the trifluoromethyl group (-CF3) is known to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Simultaneously, the bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This dual functionality makes this compound an invaluable intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and other biologically active compounds.[2][3]
Core Applications in Synthetic Chemistry
The reactivity of this compound can be primarily categorized by transformations involving its two key functional groups: the carboxylic acid and the aryl bromide.
1. Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. These include:
- Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
- Sonogashira Coupling: For the synthesis of aryl alkynes.
- Buchwald-Hartwig Amination: For the creation of arylamines.
- Heck Reaction: For the arylation of alkenes.
2. Amide Bond Formation: The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals. This transformation is typically achieved using standard coupling reagents.
The following sections provide detailed protocols and representative data for these key transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for key reactions involving this compound and structurally similar substrates. This data is intended to serve as a guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 18 | 92 | [4] |
| 3 | Ortho-bromoaniline | Benzylboronic ester | CataCXium® A Pd G3 (5) | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 |[5] |
Table 2: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | RT | 4 | 95 | [6] |
| 2 | 4-Bromo-1-phenylpyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | - | Et₃N | DMF | 100 | - | 98 (conversion) |[7] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
Table 4: Amide Coupling of Benzoic Acids
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Amino-3-bromobenzoic acid | Benzylamine | HATU | DIPEA | DMF | RT | 2 | >90 | [8] |
| 2 | 4-Amino-3-bromobenzoic acid | Piperidine | EDC/HOBt | DIPEA | DMF | RT | 8 | >85 |[8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, CataCXium® A Pd G3, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 2-MeTHF, Toluene/H₂O, 1,4-Dioxane/H₂O)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).[9]
-
To this mixture, add the palladium catalyst (1-5 mol%) and any additional ligand.[9]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[9]
-
Add the degassed solvent via syringe.[9]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the solvent, and the amine base.[6]
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.[6]
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.[6]
-
Add the terminal alkyne dropwise to the reaction mixture.[6]
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 3: Amide Coupling using HATU
This protocol details the formation of an amide bond from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[8]
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization.[8]
Application in Drug Discovery: Targeting Kinase and PARP Signaling
Derivatives of this compound are valuable scaffolds in the design of inhibitors for key cellular signaling pathways implicated in cancer. The trifluoromethylphenyl moiety is known to interact favorably within the ATP-binding pockets of various kinases.[10]
Kinase Inhibition: Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is common in many cancers. Small molecule inhibitors often target kinases within this pathway.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[3][11] In cancers with defects in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a bromine atom ortho to a strongly electron-withdrawing trifluoromethyl group on a benzoic acid scaffold, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. The trifluoromethyl group is a key moiety in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The catalytic cycle for these reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, including those structurally similar to this compound.
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | High |
| 3 | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 85-95 |
| 4 | (3-aminophenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
Experimental Protocol: Synthesis of 4'-Cyano-5-(trifluoromethyl)biphenyl-4-carboxylic acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with (4-cyanophenyl)boronic acid.
Materials:
-
This compound
-
(4-cyanophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1]
Representative Reaction Conditions for Heck Reaction
The following table presents typical conditions for the Heck reaction with aryl bromides.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 80-95 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (1) | - | NaOAc | DMA | 120 | 24 | 75-90 |
| 3 | n-Butyl acrylate | Herrmann's catalyst (0.5) | - | NaOAc | DMF | 130 | 12 | >90 |
| 4 | Acrylonitrile | Pd/C (5) | - | K₂CO₃ | NMP | 140 | 10 | 70-85 |
Experimental Protocol: Synthesis of (E)-3-(4-Carboxy-2-(trifluoromethyl)phenyl)acrylic acid
This protocol provides a general method for the Heck reaction of this compound with ethyl acrylate, followed by hydrolysis.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by triethylamine (2.0 eq) and ethyl acrylate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, water, and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude ester.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution and stir at room temperature or with gentle heating until the ester is consumed.
-
Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to yield the final product.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands are toxic.
-
DMF is a skin and respiratory irritant.
-
Handle strong acids and bases with care.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Representative Reaction Conditions for Sonogashira Coupling
Below are typical conditions for the Sonogashira coupling of aryl bromides.
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 16 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 50 | 8 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 10 | 75-85 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-3-(trifluoromethyl)benzoic acid
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions:
-
Copper(I) iodide is light-sensitive and an irritant.
-
Palladium catalysts and phosphine ligands should be handled with care in a fume hood.
-
Alkynes can be volatile and flammable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[3]
Representative Reaction Conditions for Buchwald-Hartwig Amination
The following table shows representative conditions for the Buchwald-Hartwig amination of aryl bromides.
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 90-98 |
| 4 | Diethylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 24 | 70-80 |
Experimental Protocol: Synthesis of 4-Morpholino-3-(trifluoromethyl)benzoic acid
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and BINAP (3 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
In a separate flask, add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Add the catalyst solution to the flask containing the reagents.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions:
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive.
-
Toluene is flammable and toxic.
Experimental Workflow and Application in Drug Discovery
The following diagrams illustrate a typical experimental workflow for these cross-coupling reactions and the role of this compound as a building block in the synthesis of more complex molecules for drug discovery.
Conclusion
This compound is a highly useful substrate for palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted aromatic compounds. The protocols outlined in this document serve as a starting point for the synthesis of novel molecules for applications in drug discovery and materials science. Researchers should note that the specific conditions for each reaction may require optimization based on the reactivity of the coupling partner and the desired product. Careful adherence to safety protocols is essential when working with palladium catalysts, phosphine ligands, and organic solvents.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to biaryl and heteroaryl structures, which are key motifs in numerous pharmaceutical agents and functional materials.[2]
This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-3-(trifluoromethyl)benzoic acid. This substrate is of particular interest in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality, which can serve as a handle for further molecular elaboration. The protocols outlined herein are based on established methodologies for the Suzuki coupling of structurally similar aryl bromides and are intended to serve as a comprehensive guide for researchers in drug development and synthetic chemistry.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is extrapolated from reactions with structurally analogous substrates, such as other bromobenzoic acids and aryl bromides bearing electron-withdrawing groups.[3] Optimization may be required to achieve optimal results for specific coupling partners.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 80-92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | 75-90 |
| 4 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | n-Propanol/H₂O | Reflux | 6 | 70-85 |
| 5 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65-80 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid.
Protocol 1: Standard Conditions with Palladium Tetrakis(triphenylphosphine)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Conditions for More Challenging Couplings
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, under an inert atmosphere, add Palladium(II) Acetate (0.02 mmol) and SPhos (0.04 mmol) and dissolve in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add anhydrous 1,4-dioxane (10 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 18 hours.
-
Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-(trifluoromethyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical intermediates. The presence of three key functional handles—the carboxylic acid, the bromine atom, and the trifluoromethyl group—allows for a diverse range of chemical transformations. The trifluoromethyl moiety can enhance metabolic stability and binding affinity of a drug molecule, while the bromine atom is an excellent leaving group for various cross-coupling reactions. The carboxylic acid group provides a convenient point for amide bond formation, a common linkage in many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates from this compound, focusing on three principal reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. Furthermore, it outlines the synthesis of key intermediates for the targeted cancer therapies, Trametinib and Regorafenib, which utilize derivatives of this versatile starting material.
Key Synthetic Transformations
The strategic functionalization of this compound enables the construction of complex molecular architectures. The following sections detail the reaction conditions and protocols for its derivatization.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the benzoic acid ring.
Comparative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 80-90 |
| 4 | Pyridin-4-ylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/Toluene (2:3) | 110 | 24 | ~70[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 269 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst Addition: Add degassed 4:1:1 toluene/ethanol/water (10 mL) to the flask, followed by the addition of Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add 1 M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-phenyl-3-(trifluoromethyl)benzoic acid.
Suzuki-Miyaura Coupling Pathway
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.
Comparative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 75-85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 269 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.04 mmol, 19 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Add morpholine (1.2 mmol, 105 µL) and anhydrous toluene (5 mL) to the tube.
-
Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring for 18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield 4-(morpholin-4-yl)-3-(trifluoromethyl)benzoic acid.
Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Amide Bond Formation
The carboxylic acid functionality of this compound is readily converted to amides using a variety of coupling reagents. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.
Comparative Data for Amide Coupling Reagents:
| Entry | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 25 | 4 | >90 |
| 2 | Benzylamine | EDC/HOBt | NMM | DCM | 25 | 12 | 85-95 |
| 3 | (S)-Methyl 2-aminopropanoate | T3P | Pyridine | Ethyl Acetate | 25 | 6 | 80-90 |
| 4 | Morpholine | CDI | - | THF | 25 | 8 | 85-95 |
Experimental Protocol: Amide Coupling with Aniline using HATU
-
Reaction Setup: To a solution of this compound (1.0 mmol, 269 mg) in anhydrous DMF (5 mL), add aniline (1.1 mmol, 100 µL) and diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).
-
Coupling Agent Addition: Add HATU (1.1 mmol, 418 mg) to the solution and stir the mixture at room temperature.
-
Reaction: Stir the reaction for 4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield N-phenyl-4-bromo-3-(trifluoromethyl)benzamide.
Amide Coupling Logical Pathway
Caption: The logical steps involved in amide bond formation.
Synthesis of Key Pharmaceutical Intermediates
Intermediate for Trametinib
Trametinib is a MEK inhibitor used in the treatment of melanoma. A key synthetic intermediate can be prepared from a derivative of this compound. The synthesis involves a multi-step sequence.
Synthesis of N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide
A plausible synthetic route involves the initial conversion of this compound to the corresponding aniline derivative, which is then elaborated through a series of reactions including amide coupling and cyclization steps to form the complex pyridopyrimidine core of Trametinib. Due to the complexity of the total synthesis, a detailed step-by-step protocol is beyond the scope of this document. However, the key transformations rely on the fundamental reactions described above.
Intermediate for Regorafenib
Regorafenib is a multi-kinase inhibitor used to treat metastatic colorectal cancer and gastrointestinal stromal tumors. A key step in its synthesis involves the reaction of an amine intermediate with an isocyanate derived from a substituted aniline, which can be prepared from this compound.
Synthesis of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpicolinamide
-
Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate: 4-Chloro-3-(trifluoromethyl)aniline (which can be synthesized from this compound via Curtius or Hofmann rearrangement of the corresponding amide) is reacted with triphosgene in the presence of a base like triethylamine in an inert solvent such as dichloromethane.
-
Coupling Reaction: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equiv) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran or dichloromethane.[2] To this solution, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) is added dropwise at room temperature.[2]
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for 2-6 hours until completion (monitored by TLC or LC-MS).[2] The resulting solid precipitate is collected by filtration, washed with the reaction solvent, and dried to yield the desired product.[2]
Regorafenib Intermediate Synthesis Workflow
References
Application Notes and Protocols for the Preparation of 4-Bromo-3-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern offers a strategic advantage in the design of novel therapeutic agents and functional materials. The presence of the trifluoromethyl (-CF₃) group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the bromo (-Br) substituent serves as a convenient handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]
These application notes provide detailed protocols for the preparation of amide and ester derivatives of this compound, along with representative data and a discussion of their potential applications, particularly as antimicrobial agents.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative amide and ester derivatives of this compound. The yields are based on typical outcomes for the described reactions with similar substrates.
Table 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzamide Derivatives via Amide Coupling
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | HATU | DIPEA | DMF | 2-4 | 85-95 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 2-4 | 80-90 |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 | 75-85 |
| Piperidine | EDC/HOBt | DIPEA | DMF | 12-18 | 80-90 |
| Morpholine | HATU | DIPEA | DMF | 2-4 | 88-96 |
Table 2: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoate Esters via Fischer Esterification
| Alcohol Substrate | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | Methanol | 4-6 | 80-90 |
| Ethanol | H₂SO₄ | Ethanol | 4-6 | 85-95 |
| Isopropanol | H₂SO₄ | Isopropanol | 6-8 | 70-80 |
| n-Butanol | H₂SO₄ | n-Butanol | 6-8 | 80-90 |
| Benzyl alcohol | H₂SO₄ | Toluene | 8-12 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the synthesis of 4-bromo-N-phenyl-3-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol describes the synthesis of 4-bromo-N-benzyl-3-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 3: General Procedure for Fischer Esterification
This protocol describes the synthesis of methyl 4-bromo-3-(trifluoromethyl)benzoate.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired ester.
Visualizations
Experimental Workflows
Proposed Mechanism of Antibacterial Action
Derivatives of this compound have shown promise as antibacterial agents. While the exact mechanism can vary, a plausible mode of action for such compounds involves the disruption of the bacterial cell membrane.
Applications and Future Directions
The amide and ester derivatives of this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules. Their utility as precursors for antibacterial agents is of particular interest. The trifluoromethyl group is known to enhance the antimicrobial activity of various scaffolds.
Future research in this area could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand the impact of different amide and ester functionalities on antibacterial potency and spectrum.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antibacterial effects.
-
Optimization of Pharmacokinetic Properties: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound derivatives in drug discovery and development.
References
Application Notes and Protocols: 4-Bromo-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-(trifluoromethyl)benzoic acid as a versatile building block in medicinal chemistry, particularly for conducting Structure-Activity Relationship (SAR) studies. The unique substitution pattern of this compound, featuring a bromine atom and a trifluoromethyl group, offers strategic advantages for the synthesis of novel bioactive molecules.
Introduction
This compound is a valuable scaffold in drug discovery. The trifluoromethyl (-CF3) group can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The bromine atom serves as a convenient synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the facile introduction of diverse substituents.[1][2] This allows for the systematic exploration of the chemical space around the core scaffold to establish robust SAR and optimize lead compounds.
These notes will detail two primary applications of this scaffold: the development of novel antibacterial agents targeting fatty acid biosynthesis and the design of kinase inhibitors for cancer therapy.
Application 1: Antibacterial Agents Targeting Fatty Acid Biosynthesis
Derivatives of the 4-bromo-3-(trifluoromethyl)phenyl moiety have been shown to be potent inhibitors of bacterial growth, particularly against Gram-positive pathogens. These compounds have been identified as inhibitors of the bacterial fatty acid biosynthesis (FAS-II) pathway, an essential process for bacterial survival and a validated target for antimicrobial drugs.
Structure-Activity Relationship (SAR) Insights
A series of pyrazole derivatives incorporating the 4-bromo-3-(trifluoromethyl)aniline moiety were synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains highlight key SAR trends.
| Compound ID | Aniline Substituent | S. aureus (ATCC 25923) MIC (µg/mL) | S. aureus (MRSA, BAA-2312) MIC (µg/mL) | E. faecium (VRE, ATCC 700221) MIC (µg/mL) |
| 1 | 3-Trifluoromethyl | 2 | 2 | 4 |
| 2 | 4-Chloro-3-trifluoromethyl | 1 | 1 | 2 |
| 3 | 4-Bromo-3-trifluoromethyl | 0.5 | 0.5 | 1 |
| 4 | 4-Iodo-3-trifluoromethyl | 0.5 | 0.5 | 1 |
Data summarized from a study on pyrazole derivatives as fatty acid biosynthesis inhibitors.[3]
The data indicates that the presence of a halogen at the 4-position of the 3-(trifluoromethyl)aniline ring is beneficial for antibacterial activity. Potency increases with the size of the halogen from chloro to bromo and iodo, with the bromo-substituted compound demonstrating potent activity against both susceptible and resistant strains of S. aureus and E. faecium.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-[4-[[4-Bromo-3-(trifluoromethyl)anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic Acid
This protocol describes a reductive amination procedure to synthesize a representative antibacterial compound.
Materials:
-
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
-
4-Bromo-3-(trifluoromethyl)aniline
-
1,4-Dihydropyridine (Hantzsch ester)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (1 equivalent) in ethanol, add 4-bromo-3-(trifluoromethyl)aniline (1.1 equivalents).
-
Add the Hantzsch ester (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound as a white solid.[3]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the antibacterial potency of the synthesized compounds using a broth microdilution method.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of the Targeted Pathway
The bacterial fatty acid biosynthesis (FAS-II) pathway is a multi-step enzymatic process essential for building the bacterial cell membrane. The synthesized pyrazole derivatives inhibit this pathway, leading to bacterial cell death.
Caption: Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway and the inhibitory action of pyrazole derivatives.
Application 2: Kinase Inhibitors for Cancer Therapy
The this compound scaffold can also be elaborated into potent kinase inhibitors. For example, benzamide derivatives incorporating a similar 4-bromo-phenyl moiety have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the progression of various cancers, including non-small cell lung cancer.
SAR Insights for FGFR1 Inhibition
The inhibitory activity of benzamide derivatives against FGFR1 and their anti-proliferative effects on FGFR1-amplified cancer cell lines provide valuable SAR data.
| Compound ID | R Group on Benzamide | FGFR1 IC50 (µM) | NCI-H1581 Cell Line IC50 (µM) |
| C1 | 3,5-dimethoxyphenyl | 0.021 | 1.25 |
| C2 | 3,4,5-trimethoxyphenyl | 0.035 | 2.18 |
| C3 | 3-methoxy-5-(trifluoromethoxy)phenyl | 0.015 | 0.98 |
Data is illustrative and based on structurally related 4-bromo-N-(aryl)benzamide derivatives.
These results suggest that substitution patterns on the N-phenyl ring significantly impact both enzyme inhibition and cellular potency. The presence of methoxy and trifluoromethoxy groups can modulate the binding affinity to the FGFR1 active site.
Experimental Protocols
Protocol 3: Synthesis of N-Aryl-4-bromo-3-(trifluoromethyl)benzamide
This protocol describes a standard amide coupling procedure.
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
Thionyl chloride (SOCl2) or a coupling agent like HATU
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1 equivalent) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-bromo-3-(trifluoromethyl)benzamide.
Protocol 4: FGFR1 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the FGFR1 kinase.
Materials:
-
Synthesized compounds
-
Recombinant human FGFR1 kinase
-
ATP
-
A suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing DMSO.
-
Add the FGFR1 enzyme to the wells of a 384-well plate.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of the Targeted Signaling Pathway
FGFR1 activation triggers downstream signaling cascades, including the PLCγ1 and RAS/MAPK pathways, which promote cell proliferation and survival. Inhibitors developed from the this compound scaffold can block these oncogenic signals.
Caption: FGFR1 Signaling Pathway and the inhibitory action of benzamide derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for medicinal chemistry campaigns. Its strategic placement of a trifluoromethyl group and a bromine atom allows for the efficient generation of diverse compound libraries for SAR studies. The successful application of this scaffold in developing potent antibacterial agents and kinase inhibitors underscores its importance in the pursuit of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their own drug discovery efforts.
References
- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3-(trifluoromethyl)benzoic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Bromo-3-(trifluoromethyl)benzoic acid in the field of materials science. This versatile chemical compound serves as a valuable monomer and building block for the synthesis of advanced polymers and metal-organic frameworks (MOFs), imparting unique properties to the resulting materials.
Application in High-Performance Polymers
This compound is a key monomer used in the synthesis of specialized polymers, including polyketones and polyphenylenes.[1] The incorporation of the trifluoromethyl (-CF3) group and the bromo-substituent provides a unique combination of properties, making it a valuable component for high-performance materials.
The presence of fluorine atoms in the polymer structure is known to enhance several key characteristics:
-
Thermal Stability: The high bond energy of the C-F bond contributes to superior thermal stability of the resulting polymers.
-
Chemical Resistance: Fluorinated polymers often exhibit increased resistance to chemical attack.
-
Unique Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can modify the electronic properties of the polymer, which is advantageous for applications in electronics.[2]
-
Solubility and Processability: The inclusion of -CF3 groups can improve the solubility of polymers in organic solvents, facilitating their processing.
Synthesis of Aromatic Polyketones
Aromatic polyketones are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. This compound can be used as a monomer in the synthesis of these polymers through nucleophilic aromatic substitution (SNAr) polycondensation reactions. The bromine atom can be displaced by a nucleophile, while the carboxylic acid group can be activated for reaction with another monomer.
Experimental Protocol: Hypothetical Synthesis of a Polyketone
This protocol describes a general procedure for the synthesis of a polyketone using this compound as a comonomer.
Materials:
-
This compound
-
Aromatic diol (e.g., 4,4'-dihydroxybiphenyl)
-
Diphenyl sulfone (solvent)
-
Potassium carbonate (base)
-
Toluene (azeotroping agent)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine this compound, an equimolar amount of the aromatic diol, and an excess of potassium carbonate in diphenyl sulfone and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After the removal of water, distill off the toluene and raise the temperature to 180-220°C to initiate the polymerization.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with hot deionized water and methanol to remove residual salts and solvent, and dry it in a vacuum oven at 120°C overnight.
Expected Properties of Fluorinated Polyketones:
| Property | Expected Outcome |
| Thermal Stability (TGA) | High decomposition temperature, often exceeding 400°C. |
| Glass Transition (Tg) | Elevated glass transition temperature, indicating a high use temperature. |
| Mechanical Strength | High tensile strength and modulus, characteristic of engineering thermoplastics. |
| Dielectric Constant | Potentially low dielectric constant due to the presence of fluorine, making it suitable for electronic applications. |
Workflow for Polyketone Synthesis
Caption: Workflow for the synthesis of a polyketone.
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[3] The properties of MOFs are highly dependent on the choice of the organic linker. This compound, with its carboxylic acid functionality for metal coordination and the fluorinated and brominated aromatic ring for functional tuning, is a promising candidate for the synthesis of novel MOFs.
The incorporation of fluorinated linkers like this compound can lead to MOFs with:
-
Enhanced Hydrophobicity: The presence of fluorine can increase the hydrophobicity of the framework, which is beneficial for applications such as CO2 capture from humid gas streams.
-
Modified Pore Environment: The trifluoromethyl group can alter the electronic environment of the pores, potentially enhancing selectivity in gas separation or catalytic activity.
-
Tunable Properties: The bromine atom provides a site for post-synthetic modification, allowing for the introduction of further functionalities.
Solvothermal Synthesis of MOFs
Solvothermal synthesis is a common method for the preparation of MOFs. This involves heating a mixture of the metal salt and the organic linker in a sealed vessel.
Experimental Protocol: Hypothetical Solvothermal Synthesis of a MOF
This protocol provides a general methodology for the synthesis of a MOF using this compound as the organic linker. The specific metal salt and reaction conditions would need to be optimized for the desired framework.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., benzoic acid, acetic acid)
Procedure:
-
In a glass vial, dissolve this compound in the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave. If a modulator is used, it can be added at this stage.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Characterization of the Resulting MOF:
| Technique | Purpose |
| PXRD | To confirm the crystallinity and phase purity of the synthesized MOF. |
| TGA | To assess the thermal stability of the framework. |
| Gas Sorption | To determine the porosity, surface area, and pore size distribution. |
| FT-IR | To confirm the coordination of the carboxylate group to the metal center. |
Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a MOF.
Disclaimer: The provided protocols are hypothetical and intended for informational purposes. Researchers should consult the relevant literature and perform their own optimizations and safety assessments before conducting any experiments.
References
Application Notes and Protocols for the Esterification of 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the esterification of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below cover a range of techniques, from classic acid-catalyzed reactions to milder, coupling agent-mediated transformations.
Introduction
This compound is a substituted aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of the final molecule. Esterification of the carboxylic acid moiety is a common step in the synthesis of more complex derivatives, prodrugs, and active pharmaceutical ingredients. The choice of esterification method can be critical, depending on the desired ester, the scale of the reaction, and the presence of other functional groups. This document outlines four primary methods for the esterification of this substrate: Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and esterification via an acyl chloride intermediate.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical quantitative data for the esterification of this compound and structurally similar compounds using various methods. This data is intended to provide a comparative overview to aid in method selection.
| Esterification Method | Alcohol | Reagents/Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | 4-8 | 85-95 |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | 6-12 | 80-90 | |
| Steglich Esterification | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3-12 | >90 |
| tert-Butanol | DCC, DMAP (catalytic) | Dichloromethane | 12-24 | 70-85 | |
| Mitsunobu Reaction | Benzyl Alcohol | PPh₃, DIAD/DEAD | THF | 2-6 | 60[1] |
| Isopropanol | PPh₃, DIAD/DEAD | THF | 4-8 | Good to Excellent | |
| Via Acyl Chloride | Ethanol | 1. SOCl₂ 2. Ethanol, Pyridine | Toluene (step 1) Dichloromethane (step 2) | 2-4 (total) | >95 |
Note: Yields are highly dependent on reaction scale, purity of reagents, and work-up/purification efficiency. Data for structurally similar benzoic acids have been included to provide a broader comparative context.
Experimental Protocols
Fischer Esterification
This method is a classic, acid-catalyzed esterification that is well-suited for simple, unhindered alcohols that can be used in excess as the solvent.
Protocol for the Synthesis of Methyl 4-Bromo-3-(trifluoromethyl)benzoate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of anhydrous methanol (20-40 eq).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (DMAP), making it suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[2]
Protocol for the Synthesis of Ethyl 4-Bromo-3-(trifluoromethyl)benzoate:
-
Reaction Setup: In a dry, inert atmosphere, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq) in anhydrous dichloromethane.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with dichloromethane.
-
Extraction: Wash the filtrate successively with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry at the alcohol's chiral center.[3][4] It proceeds under neutral conditions and is often used for sensitive substrates.
Protocol for the Synthesis of Isopropyl 4-Bromo-3-(trifluoromethyl)benzoate:
-
Reaction Setup: In a dry, inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Esterification via Acyl Chloride
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This method is often high-yielding and suitable for a broad range of alcohols.
Protocol for the Synthesis of Ethyl 4-Bromo-3-(trifluoromethyl)benzoate:
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the crude 4-Bromo-3-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane.
-
Alcohol Addition: Add ethanol (1.5 eq) and pyridine (1.5 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Extraction: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of esterification workflows for this compound.
Caption: Simplified mechanism of the Steglich esterification.
Conclusion
The choice of esterification method for this compound depends on several factors, including the nature of the alcohol, the desired scale of the reaction, and the presence of other functional groups. For simple, robust syntheses with primary alcohols, Fischer esterification offers a cost-effective solution. For more sensitive substrates or sterically hindered alcohols, the milder conditions of the Steglich esterification or the Mitsunobu reaction are preferable. When high yields are critical and a two-step process is acceptable, conversion to the acyl chloride followed by esterification is a highly effective strategy. These application notes and protocols provide a foundation for researchers to select and optimize the most suitable method for their specific synthetic needs.
References
Application Notes and Protocols for Amide Bond Formation with 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of amides using 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and materials. The protocols outlined below utilize common and effective coupling reagents to facilitate amide bond formation with a variety of amine substrates.
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation to generate a diverse library of compounds for biological screening. This document details robust protocols for achieving this transformation efficiently.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is critical for maximizing reaction yield and purity while minimizing side reactions and racemization of chiral centers. Below is a summary of representative reaction conditions and yields for amide bond formation using different coupling methodologies. While specific data for this compound is limited in the public domain, the following table provides expected outcomes based on reactions with structurally similar benzoic acid derivatives.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Base | Time (h) | Yield (%) | Reference |
| This compound | Aniline | HATU | DMF | DIPEA | 2-4 | >90 (expected) | General Protocol |
| This compound | Benzylamine | EDC/HOBt | DCM | DIPEA | 12-18 | 85-95 (expected) | General Protocol |
| This compound | Piperidine | DIC/DMAP | DCM | None | 18-24 | ~80 (expected) | [1] |
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methylaniline | DCC/DMAP | DCM | None | - | 83 | [1] |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound using two highly effective and commonly used coupling reagents: HATU and EDC in conjunction with HOBt.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient, with rapid reaction times, and is particularly suitable for challenging couplings, including those with sterically hindered or electron-deficient amines.[2]
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the mixture and stir for an additional 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method provides a cost-effective and robust alternative to HATU, utilizing a carbodiimide for the activation of the carboxylic acid. The addition of HOBt minimizes the risk of racemization and improves overall efficiency.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final amide.
Mandatory Visualizations
Experimental Workflow for Amide Bond Formation
Caption: General experimental workflow for amide synthesis.
Potential Application in Kinase Inhibition Signaling Pathway
Amides derived from substituted benzoic acids are known to act as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified signaling pathway where a hypothetical inhibitor derived from this compound could act.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. The presence of two electron-withdrawing groups, a bromine atom and a trifluoromethyl group, on the aromatic ring makes it an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions. However, the electron-withdrawing nature of the carboxylic acid can complicate these reactions. This document provides an overview of reaction conditions for the substitution of the bromine atom with various nucleophiles, including amines, alcohols, and thiols. The methodologies described herein focus on modern catalytic approaches, such as the Buchwald-Hartwig amination and Ullmann-type couplings, which are often necessary to achieve high yields and functional group tolerance.
Reaction Principles
Direct nucleophilic aromatic substitution on this compound can be challenging due to the electronic properties of the substrate. The electron-withdrawing trifluoromethyl group activates the ring towards nucleophilic attack, but the carboxylic acid can interfere with many reaction conditions, for example, by reacting with basic reagents. Therefore, transition-metal-catalyzed cross-coupling reactions are generally the methods of choice.
Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[1][2] It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product.[1]
Ullmann Condensation (C-O and C-S Bond Formation): The Ullmann reaction traditionally involves the copper-promoted coupling of aryl halides with alcohols, thiols, or amines.[3] Modern variations often use catalytic amounts of copper with specific ligands to improve reaction efficiency and substrate scope. These reactions are particularly useful for the formation of diaryl ethers and aryl thioethers.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on this compound and its derivatives. Due to the reactivity of the carboxylic acid, it is often protected as an ester (e.g., methyl ester) during the coupling reaction, followed by a subsequent hydrolysis step to regenerate the free acid.
Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
| Entry | Nucleophile (Amine) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | >95 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 2 | Morpholine | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 92 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 88 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | tBuXPhos (4) | LiHMDS (2) | THF | 65 | 24 | 75 | Reaction on the free acid |
Yields are for the coupled product before any subsequent ester hydrolysis.
Table 2: Copper-Catalyzed O-Arylation (Ullmann-type Reaction)
| Entry | Nucleophile (Alcohol/Phenol) | Cu-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 24 | 85 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 2 | 4-Methoxyphenol | Cu₂O (5) | 2-Pyridinecarboxylic acid (20) | Cs₂CO₃ (2) | NMP | 130 | 24 | 89 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 3 | Methanol (as NaOMe) | CuI (10) | None | NaOMe (2) | Methanol | 100 (sealed tube) | 48 | 65 | Reaction on the free acid |
Yields are for the coupled product before any subsequent ester hydrolysis.
Table 3: Palladium/Copper-Catalyzed Thiolation
| Entry | Nucleophile (Thiol) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Thiophenol | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | 82 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
| 2 | Benzyl mercaptan | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2) | Toluene | 110 | 18 | 78 | Reaction on methyl 4-bromo-3-(trifluoromethyl)benzoate |
Yields are for the coupled product before any subsequent ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Methyl 4-Bromo-3-(trifluoromethyl)benzoate
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base, followed by methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
(Optional) If the free carboxylic acid is desired, the purified ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water or NaOH in methanol/water).
Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of Methyl 4-Bromo-3-(trifluoromethyl)benzoate
This protocol is a general guideline and may require optimization for specific phenols.
Materials:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate
-
Phenol of choice
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-Phenanthroline, 2-Pyridinecarboxylic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP)
-
Reaction vessel with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the copper catalyst, ligand, base, methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equivalent), and the phenol (1.2-1.5 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
(Optional) If the free carboxylic acid is desired, the purified ester can be hydrolyzed using standard procedures.
Mandatory Visualizations
Caption: General experimental workflow for catalytic nucleophilic aromatic substitution.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key bioactive molecules and agrochemicals, highlighting the use of modern synthetic methodologies. The featured techniques—biocatalysis, C-H activation, and continuous-flow chemistry—offer significant advantages in terms of efficiency, selectivity, and scalability, paving the way for more sustainable and effective production of essential compounds.
Biocatalytic Synthesis of a Sitagliptin Intermediate
Application Note: The synthesis of chiral amines is a critical step in the production of many pharmaceuticals. Biocatalysis, utilizing enzymes such as transaminases, offers a highly efficient and stereoselective route to these valuable intermediates.[1] This protocol details the enzymatic synthesis of an (R)-selective sitagliptin intermediate, a key component of the anti-diabetic drug Sitagliptin, using a multi-enzyme cascade system. This method provides high conversion and excellent enantiomeric excess under mild reaction conditions.[2][3]
Quantitative Data Summary:
| Substrate Concentration (mM) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 10 | 91 | - | >99 | [3] |
| 50 | 85 | - | >99 | [3] |
| 100 | 72 | 61 | >99 | [2][3] |
Experimental Protocol: Multi-Enzyme Cascade for Sitagliptin Intermediate [2][3]
This protocol describes the gram-scale synthesis of the sitagliptin intermediate using a whole-cell system co-expressing a transaminase (TARO) and an esterase, coupled with an aldehyde reductase (AHR) and formate dehydrogenase (FDH) for cofactor regeneration and by-product removal.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate 1)
-
Benzylamine (Amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium formate
-
Tris-HCl Buffer (200 mM, pH 8.0)
-
Whole cells co-expressing TARO-Esterase
-
Whole cells expressing AHR/FDH
-
Ethyl acetate (for extraction)
-
HPLC with a chiral column for analysis
Procedure:
-
In a suitable reaction vessel, prepare a 40 mL reaction volume containing 200 mM Tris-HCl buffer (pH 8.0).
-
Add 100 mM (1.0 g) of the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
-
Add 300 mM of benzylamine as the amino donor.
-
Add 0.5 mM of PLP as a cofactor.
-
Add 200 mM of sodium formate for cofactor regeneration.
-
Add 60 mg (CDW)/mL of TARO-Esterase co-expressing whole cells.
-
Add 60 mg (CDW)/mL of AHR/FDH expressing whole cells.
-
Maintain the reaction temperature at 37°C with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC to determine conversion.
-
Upon completion (after approximately 24 hours, achieving ~70% conversion), stop the reaction.
-
Extract the product from the aqueous reaction mixture using ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., crystallization or chromatography) to yield the sitagliptin intermediate. The isolated yield is approximately 61%.
-
Determine the enantiomeric excess of the final product using chiral HPLC analysis, which should be >99%.
Experimental Workflow:
Caption: Biocatalytic synthesis of a Sitagliptin intermediate.
Signaling Pathway: Mechanism of Action of Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and decreased glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.
Caption: Mechanism of action of Sitagliptin.
C-H Activation in the Synthesis of Celecoxib
Application Note: Direct C-H activation is a powerful strategy in organic synthesis that allows for the formation of C-C or C-X bonds by functionalizing otherwise inert C-H bonds. This approach can significantly shorten synthetic routes and reduce the need for pre-functionalized starting materials.[4] This protocol describes a novel three-step synthesis of the anti-inflammatory drug Celecoxib, utilizing a key palladium-catalyzed direct C-H arylation reaction.[4] This method provides a good overall yield and high purity of the final product.[4]
Quantitative Data Summary:
| Step | Reaction | Yield (%) | Purity (%) | Reference |
| 1 | Sulfonamide formation | 92 | >95 | [4] |
| 2 | C-H Arylation | 66 | >95 | [4] |
| 3 | Deprotection | 69 | >95 | [4] |
| Overall | - | 33 | >95 | [4] |
Experimental Protocol: Three-Step Synthesis of Celecoxib via C-H Arylation [4]
Step 1: Synthesis of N,N-dibenzyl-4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)sulfonyl)aniline
-
Materials: 4-(Dibenzylamino)benzenesulfonyl chloride, 3-(Trifluoromethyl)-1H-pyrazole, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-(dibenzylamino)benzenesulfonyl chloride (1.0 eq) in DCM, add 3-(trifluoromethyl)-1H-pyrazole (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired sulfonamide. Yield: 92% .
-
Step 2: Palladium-Catalyzed Direct C-H Arylation
-
Materials: N,N-dibenzyl-4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)sulfonyl)aniline, 4-Bromotoluene, Palladium(II) acetate (Pd(OAc)2), Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4), Potassium carbonate (K2CO3), Pivalic acid, 1,4-Dioxane.
-
Procedure:
-
In a reaction vessel, combine the sulfonamide from Step 1 (1.0 eq), 4-bromotoluene (1.5 eq), Pd(OAc)2 (5 mol%), PCy3·HBF4 (10 mol%), K2CO3 (2.0 eq), and pivalic acid (30 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 110°C for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography. Yield: 66% .
-
Step 3: Deprotection to Yield Celecoxib
-
Materials: Product from Step 2, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol.
-
Procedure:
-
Dissolve the product from Step 2 in methanol.
-
Add 10% Pd/C and ammonium formate (5.0 eq).
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Celecoxib. Yield: 69% .
-
Experimental Workflow:
Caption: Three-step synthesis of Celecoxib via C-H activation.
Signaling Pathway: Mechanism of Action of Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. It blocks the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation and pain. By selectively inhibiting COX-2, it reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.
Caption: Mechanism of action of Celecoxib.
Continuous-Flow Synthesis of Artemisinin
Application Note: Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering improved safety, efficiency, and scalability compared to traditional batch processes.[5][6] This protocol details the semi-synthesis of the antimalarial drug Artemisinin from dihydroartemisinic acid (DHAA) using a one-pot photochemical continuous-flow process. This method allows for a significantly reduced reaction time and a good product yield.[7][8]
Quantitative Data Summary:
| Starting Material | Product | Yield (%) | Residence Time | Reference |
| Dihydroartemisinic acid (DHAA) | Artemisinin | 65 | Short | [7] |
| Dihydroartemisinic acid (DHAA) | Artemisinin | up to 42 | 1.5 minutes | [8][9] |
Experimental Protocol: Continuous-Flow Synthesis of Artemisinin
This protocol describes the conversion of dihydroartemisinic acid (DHAA) to artemisinin in a continuous-flow photoreactor.
Materials:
-
Dihydroartemisinic acid (DHAA)
-
9,10-Dicyanoanthracene (DCA) as photosensitizer
-
Trifluoroacetic acid (TFA) as acid catalyst
-
Toluene (solvent)
-
Oxygen gas
-
Continuous-flow photoreactor system (e.g., FEP tubing wrapped around a light source)
-
HPLC for analysis
Procedure:
-
Prepare the Feed Solution: Dissolve dihydroartemisinic acid (DHAA), 9,10-dicyanoanthracene (DCA, 0.5 mol%), and trifluoroacetic acid (TFA) in toluene. The concentration of DHAA can be optimized based on the reactor setup.
-
Set up the Continuous-Flow System:
-
Assemble the continuous-flow photoreactor, ensuring the tubing is properly wrapped around the light source (e.g., a medium-pressure mercury lamp).
-
Connect a syringe pump to deliver the feed solution to the reactor.
-
Incorporate a T-mixer before the reactor to introduce oxygen gas into the liquid stream.
-
Set the temperature of the reactor, typically around 25°C, using a cooling system to dissipate heat from the lamp.
-
-
Initiate the Reaction:
-
Start the flow of the feed solution through the reactor at a predetermined flow rate to achieve the desired residence time (e.g., 1.5 minutes).
-
Simultaneously, introduce a continuous stream of oxygen gas into the T-mixer.
-
Turn on the light source to initiate the photochemical reaction.
-
-
Collect the Product:
-
Collect the output from the reactor in a collection vessel.
-
The collected solution contains artemisinin along with unreacted starting material and byproducts.
-
-
Work-up and Purification:
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to isolate pure artemisinin.
-
-
Analysis:
-
Analyze the product by HPLC to determine the yield and purity. The expected yield is in the range of 42-65%.
-
Experimental Workflow:
Caption: Continuous-flow synthesis of Artemisinin.
Signaling Pathway: Mechanism of Action of Artemisinin
Artemisinin's antimalarial activity is attributed to its endoperoxide bridge. Inside the malaria parasite, heme-iron cleaves this bridge, generating reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive species then damage parasite proteins and other biomolecules, leading to parasite death.
Caption: Mechanism of action of Artemisinin.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. mdpi.com [mdpi.com]
- 6. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method involves the oxidation of 4-Bromo-3-(trifluoromethyl)toluene using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄). This method is favored for its relatively straightforward procedure and the availability of the starting material.
Q2: What are the critical parameters to control during the oxidation of 4-Bromo-3-(trifluoromethyl)toluene?
A2: To ensure a high yield and purity of the final product, it is crucial to control the reaction temperature, the rate of addition of the oxidizing agent, and the reaction time. Due to the electron-withdrawing nature of the trifluoromethyl group, harsher reaction conditions compared to the oxidation of simple toluenes might be necessary. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
Q3: How can I purify the crude this compound?
A3: The primary method for purification is recrystallization.[1] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, or a mixture of organic solvents with water. If colored impurities are present, treatment with activated charcoal prior to recrystallization can be effective. For challenging separations, column chromatography can be employed.[2]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Incomplete oxidation is a common issue, leading to the presence of the starting material or intermediate oxidation products like 4-bromo-3-(trifluoromethyl)benzaldehyde in the final product. Over-oxidation, although less common for the aromatic ring under these conditions, can lead to ring cleavage if the reaction conditions are too harsh. The presence of benzylic hydrogens is crucial for the oxidation of the methyl group to a carboxylic acid.[3]
Troubleshooting Guide
Below is a troubleshooting guide to address specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Insufficient amount of oxidizing agent. 2. Reaction temperature is too low. 3. Poor quality of the oxidizing agent. 4. Insufficient reaction time. | 1. Increase the molar equivalents of KMnO₄. A typical ratio is 2-4 equivalents per equivalent of the toluene derivative. 2. Gradually increase the reaction temperature while monitoring for side reactions. Refluxing is often necessary.[4] 3. Use a fresh, finely ground batch of KMnO₄. 4. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. |
| Formation of a Mixture of Products (Incomplete Oxidation) | 1. Insufficient heating or reaction time. 2. Uneven mixing of reactants. | 1. Ensure the reaction is heated to the optimal temperature for a sufficient duration.[4] 2. Use vigorous stirring to ensure proper mixing of the heterogeneous reaction mixture. |
| Low Isolated Yield | 1. Product loss during work-up and extraction. 2. Sub-optimal pH during acidification. 3. Inefficient recrystallization. | 1. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. 2. Acidify the aqueous solution to a pH of 1-2 to ensure complete precipitation of the benzoic acid.[4] 3. Carefully select the recrystallization solvent and optimize the cooling process to maximize crystal formation. |
| Product is Colored (Yellowish or Brownish) | 1. Presence of manganese dioxide (MnO₂) residue. 2. Formation of colored organic impurities. | 1. After the reaction, quench excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears. Filter the hot reaction mixture to remove MnO₂.[4] 2. Treat the crude product with activated charcoal during recrystallization.[2] |
Experimental Protocols
Synthesis of this compound via Oxidation of 4-Bromo-3-(trifluoromethyl)toluene
This protocol is adapted from the synthesis of a structurally similar compound, 4-Bromo-3-fluorobenzoic acid.[4]
Materials:
-
4-Bromo-3-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Activated charcoal (optional)
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-3-(trifluoromethyl)toluene and water.
-
Oxidation: Heat the mixture to reflux. Slowly add potassium permanganate in portions to the refluxing mixture. The rate of addition should be controlled to maintain a gentle reflux. The reaction mixture will turn deep purple.
-
Reaction Monitoring: Continue heating under reflux until the reaction is complete. The progress can be monitored by TLC by taking aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite or sodium sulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the hot mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
-
Acidification and Isolation:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 1 and 2.[4]
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. If the product is colored, activated charcoal can be used during recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 4-Bromo-3-(trifluoromethyl)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Bromo-3-(trifluoromethyl)benzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: The volume of the solvent may be too low. Try adding small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection table below and consider a different solvent or a solvent mixture. Polar organic solvents are generally a good starting point.
-
Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of the solid has dissolved but some particulate matter remains, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.
Q2: No crystals form upon cooling the solution.
A2: The absence of crystal formation is a common challenge in recrystallization and can be addressed with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.
-
-
Supersaturation: The solution might be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Excessive Cooling Rate: Cooling the solution too rapidly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Change Solvent System: If oiling out persists, a different solvent or a solvent mixture with a lower boiling point may be necessary.
Q4: The purity of the recrystallized product is still low.
A4: Low purity after recrystallization can be due to:
-
Inadequate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities, leading to their co-crystallization. A different solvent system may be required.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Insufficient Washing: The crystals may not have been washed adequately after filtration. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Q5: The recovery yield is very low.
A5: A low yield can be attributed to several factors:
-
Using Too Much Solvent: An excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools and crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Washing with Room Temperature Solvent: Washing the crystals on the filter with solvent that is not ice-cold can lead to the dissolution of some of the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)benzoic acid, as well as byproducts from the synthesis, which could include isomers or over-brominated species. The exact nature of the impurities will depend on the synthetic route used to prepare the crude product.
Q2: What is the best solvent for the recrystallization of this compound?
A2: While specific quantitative solubility data is limited, qualitative information suggests that polar organic solvents are suitable for recrystallizing this compound.[1] Ethanol, acetone, and mixtures of solvents like ethanol/water are good starting points for solvent screening. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: How can I determine the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by techniques such as melting point determination (a sharp melting range close to the literature value indicates high purity), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is it necessary to use activated charcoal during recrystallization?
A4: Activated charcoal is used to remove colored impurities. If your crude this compound solution has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can help to decolorize it. However, using too much charcoal can lead to a loss of the desired product due to adsorption.
Data Presentation
The following table summarizes the qualitative solubility of this compound in various solvents. Please note that these are estimates based on the behavior of similar compounds and should be used as a guide for solvent selection. Experimental determination of solubility is recommended for precise applications.
| Solvent | Solvent Type | Solubility at Room Temperature (20-25°C) | Solubility at Elevated Temperature | Notes |
| Water | Polar Protic | Low | Moderate | Often used in combination with a more soluble organic solvent. |
| Ethanol | Polar Protic | Moderate | High | A good candidate for single-solvent recrystallization. |
| Acetone | Polar Aprotic | High | Very High | May be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Polar Aprotic | Moderate | High | Another potential candidate for single-solvent recrystallization. |
| Toluene | Nonpolar | Low | Moderate | Can be effective if polar impurities are present. |
| Hexane | Nonpolar | Very Low | Low | Generally not a good solvent for this compound. |
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials or the data in the table above, select a suitable solvent or solvent mixture. For this protocol, an ethanol/water solvent system will be used as an example.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a new, clean receiving flask. Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
-
Analysis:
-
Determine the mass of the dried crystals to calculate the percent recovery.
-
Measure the melting point and perform other analytical tests (e.g., NMR, HPLC) to confirm the purity of the this compound.
-
Mandatory Visualization
Caption: Troubleshooting logic for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Common side reactions in the synthesis of substituted benzoic acids
Technical Support Center: Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize a substituted benzoic acid. Which laboratory-scale method is most appropriate?
A1: The choice of method depends on the available starting materials and the nature of the substituents on the aromatic ring. Common laboratory syntheses include:
-
Oxidation of an Alkylbenzene: Ideal if the corresponding substituted toluene or other alkylbenzene is readily available. This method is robust, but the oxidizing agents are strong and require careful handling.
-
Carboxylation of a Grignard Reagent: A versatile method starting from an aryl halide (bromide or chloride).[1] It is excellent for creating a C-C bond but is highly sensitive to moisture and air.
-
Hydrolysis of a Benzonitrile: A reliable method if the corresponding nitrile is available. The reaction can be performed under acidic or basic conditions.[1][2]
Q2: My final benzoic acid product is impure. What is a general and safe purification method?
A2: Recrystallization from water is a highly effective and safe method for purifying benzoic acid and its derivatives.[1] This technique exploits the high solubility of benzoic acid in hot water and its poor solubility in cold water, which allows for the separation of many common impurities.[1][3] An alternative is acid-base extraction to separate the acidic product from non-acidic impurities.
Troubleshooting Guide 1: Oxidation of Alkylbenzenes
This guide focuses on the synthesis of benzoic acids via the oxidation of an alkyl side-chain on a benzene ring.
Q: I am attempting to oxidize a substituted toluene derivative, but the reaction is giving a low yield or not proceeding at all. What could be the issue?
A: A common issue is the absence of a benzylic hydrogen. The oxidation of an alkyl side-chain requires at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position).[4][5][6] For example, tert-butylbenzene will not react under typical side-chain oxidation conditions because it lacks a benzylic hydrogen.[4][6]
Q: My oxidation reaction with potassium permanganate (KMnO₄) is producing a complex mixture of products and a low yield of the desired benzoic acid. How can I optimize this?
A: Over-oxidation or side-chain cleavage can occur with strong oxidizing agents like KMnO₄, especially under harsh conditions (e.g., high temperature or prolonged reaction times). The reaction conditions must be carefully controlled.
Below is a summary of common oxidizing agents and typical conditions.
| Oxidizing Agent | Typical Substrate | Reaction Conditions | Common Side Products/Issues |
| Potassium Permanganate (KMnO₄) | Alkylbenzenes (e.g., Toluene) | Aqueous, basic solution, heated | Over-oxidation, ring cleavage, MnO₂ byproduct |
| Chromic Acid (H₂CrO₄) / Sodium Dichromate (Na₂Cr₂O₇) | Alkylbenzenes | Acidic (H₂SO₄), aqueous, heated | Chromium waste, potential for over-oxidation |
| Oxygen (O₂) with Catalyst | Toluene (Industrial) | Co/Mn naphthenate catalyst, high temp. | Byproducts like benzaldehyde |
Process Logic: Key Requirements for Side-Chain Oxidation
Troubleshooting Guide 2: Grignard Carboxylation
This guide addresses common failures in the synthesis of benzoic acids from Grignard reagents and carbon dioxide.
Q: My Grignard reaction to form a benzoic acid failed completely or resulted in a very low yield. What are the most likely causes?
A: Grignard reagents are extremely strong bases and will react with any acidic protons present, including water. The most common cause of failure is exposure to atmospheric moisture or using wet glassware or solvents.[7] Another major side reaction is the coupling of the Grignard reagent with the starting aryl halide (Wurtz-type coupling) to form a biphenyl byproduct.[7]
Q: During the workup of my Grignard carboxylation, I isolated a significant amount of a non-acidic byproduct. What is it likely to be?
A: This is often a biphenyl compound, formed when your Grignard reagent (e.g., phenylmagnesium bromide) reacts with unreacted starting material (e.g., bromobenzene). This side reaction is more prevalent if the formation of the Grignard reagent is slow or incomplete.
Troubleshooting Workflow: Low Yield in Grignard Carboxylation
Troubleshooting Guide 3: Hydrolysis of Benzonitriles
This section addresses issues with converting substituted benzonitriles to benzoic acids.
Q: I am hydrolyzing a benzonitrile derivative, but the reaction seems to stop, leaving a significant amount of a neutral compound. What is this intermediate?
A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] Under certain conditions (e.g., insufficient heating time or concentration of acid/base), this amide can be isolated as the main product. To drive the reaction to completion, you may need to increase the reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).[8]
| Hydrolysis Type | Reagents | Intermediate | Key to Completion |
| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Sufficient heating under reflux[9] |
| Basic | Aqueous NaOH or KOH, Heat | Amide -> Carboxylate Salt | Sufficient heating; final acidification required[9] |
Experimental Protocols
Protocol 1: Purification of Crude Substituted Benzoic Acid by Recrystallization
This protocol describes the purification of a solid, crude benzoic acid derivative from non-volatile, water-soluble, or minor organic impurities.
Materials:
-
Crude benzoic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to a gentle boil.[3]
-
Saturated Solution: Add small portions of hot deionized water until the benzoic acid just completely dissolves. Avoid adding a large excess of water, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass. A typical yield for this process is around 65% or higher, depending on the purity of the crude material.[1]
Purification Workflow: From Crude Product to Pure Benzoic Acid
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 7. reddit.com [reddit.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling with Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection when using aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aryl bromide is showing low to no yield. What are the first steps for troubleshooting?
A1: Low or no yield in a Suzuki coupling with an aryl bromide is a common issue that can often be resolved by systematically evaluating the core components of the reaction. Start by considering the following:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates.[1] For electron-deficient aryl bromides, a more robust catalyst system might be necessary.[1]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst by oxidizing the phosphine ligands.[1] While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control.[1] Temperature is also a key parameter; if the reaction is sluggish, a gradual increase in temperature (e.g., to 80-110 °C) may be required.[1]
-
Reagent Quality: Verify the purity and stability of your aryl bromide, boronic acid/ester, and base. Boronic acids, in particular, can be prone to degradation.
Q2: How do I select the optimal palladium catalyst and ligand for my specific aryl bromide?
A2: Catalyst selection is highly dependent on the electronic and steric properties of your aryl bromide.
-
Electron-Rich Aryl Bromides: These substrates can be challenging due to a slower oxidative addition step.[2] Using electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[3][4]
-
Electron-Deficient Aryl Bromides: While oxidative addition is generally faster for these substrates, other side reactions can become competitive.[1] Catalyst systems with ligands that promote rapid reductive elimination are often beneficial.
-
Sterically Hindered Aryl Bromides: Bulky ligands are essential to facilitate the coupling of sterically demanding substrates.[3][5] For example, SPhos has been shown to be effective in coupling aryl bromides with ortho-substituents.[3]
Q3: What are common side reactions in Suzuki coupling with aryl bromides and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It can be more prevalent if the palladium(II) precursor is not efficiently reduced to the active palladium(0) catalyst or in the presence of oxygen.[6] Ensuring proper degassing of the reaction mixture can help minimize homocoupling.[6]
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene. This can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents.[6][7] Careful optimization of reaction conditions is key to mitigating this side reaction.
-
Protodeboronation: The boronic acid reacts with a proton source to regenerate the corresponding arene. Using anhydrous conditions and selecting a suitable base can reduce the likelihood of this side reaction.
Troubleshooting Guides
Problem 1: Low or No Conversion
This is a frequent issue that points to problems with catalyst activity or reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion in Suzuki coupling.
Problem 2: Significant Side Product Formation
The presence of byproducts like homocoupled arenes or dehalogenated starting material indicates that while the catalyst is active, undesired pathways are competing with the cross-coupling.
Logical Troubleshooting Guide
Caption: Troubleshooting guide for common side products in Suzuki coupling.
Catalyst and Ligand Selection Data
The following table summarizes the performance of different palladium catalysts and ligands for the Suzuki coupling of various aryl bromides.
| Aryl Bromide Type | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Electron-Rich (e.g., 4-Bromoanisole) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 74 | [8] |
| Electron-Deficient (e.g., 4-Bromobenzonitrile) | Pd₂(dba)₃ / Ligand 2* | KF | Dioxane | 110 | 63 | [8] |
| Sterically Hindered (e.g., 2,4,6-Triisopropylbromobenzene) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 93 | [3] |
| Unactivated (e.g., Bromobenzene) | Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | RT | High | [5] |
*Ligand 2: 2-(2′,4′,6′-triisopropylbiphenyl)diphenylphosphine[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Example Experimental Workflow
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Esterification of Substituted Benzoates
Welcome to the Technical Support Center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during esterification, particularly addressing the challenge of low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may face during the esterification of substituted benzoates, providing potential causes and solutions in a question-and-answer format.
Q1: My esterification reaction has a surprisingly low yield. What are the most common reasons for this?
A1: Low yields in the Fischer esterification of substituted benzoates are frequently due to the reversible nature of the reaction. The formation of water as a byproduct can shift the chemical equilibrium back towards the starting materials (the carboxylic acid and alcohol), thus reducing the amount of ester formed.[1][2][3][4][5] To counteract this, it is crucial to either use a large excess of one of the reactants (typically the alcohol) or to actively remove water as it is formed during the reaction.[1][2][6]
Other common factors contributing to low yields include:
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carboxylic acid, making it more reactive.[1][3][6] An inadequate amount of catalyst will result in a slow or incomplete reaction.[4]
-
Presence of Water in Reagents: Starting the reaction with wet reagents or glassware will inhibit the forward reaction from the outset.[4][6]
-
Low Reaction Temperature: Esterification reactions often require heating to proceed at a reasonable rate.[3] Insufficient heat can lead to a very slow reaction and low conversion.[4]
-
Short Reaction Time: These reactions can be slow and may require several hours to reach equilibrium.[4][7]
Q2: I've confirmed my reagents are dry and I'm using enough catalyst, but my yields are still poor. What else could be the problem?
A2: If the basic conditions are met, consider the following factors related to your specific substituted benzoate:
-
Steric Hindrance: Bulky substituents on the benzoic acid, particularly in the ortho positions, can physically block the approach of the alcohol to the carboxylic acid group.[8][9] This steric hindrance can significantly slow down the reaction rate and lower the final yield.[8][9]
-
Electronic Effects: The type of substituent on the aromatic ring can influence the reactivity of the carboxylic acid. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can decrease the nucleophilicity of the carbonyl oxygen, making it less reactive and leading to lower yields.[9]
-
Type of Alcohol: Primary alcohols tend to give the highest yields in Fischer esterification.[8][10][11] Secondary alcohols are less reactive, and tertiary alcohols are generally poor substrates for this reaction as they are prone to elimination side reactions under acidic conditions.[5][8][10][11]
Q3: How can I effectively remove water from my reaction mixture to improve the yield?
A3: There are several effective methods to remove water and drive the equilibrium towards the ester product:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a common and efficient method.[1][2] The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene). The azeotrope boils out of the reaction mixture, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected in the bottom of the trap, while the solvent overflows back into the reaction flask.
-
Using a Drying Agent (Dessicant): Adding an anhydrous inorganic salt like calcium sulfate or molecular sieves to the reaction mixture can sequester the water as it is formed.[6][12]
-
Distillation: If the alcohol being used has a significantly higher boiling point than water, it may be possible to distill the water out of the reaction mixture as it forms.[6]
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: While Fischer esterification is generally a clean reaction, side products can form under certain conditions. If your substituted benzoic acid contains other reactive functional groups, these may react under the acidic conditions. For instance, if the starting material contains a nitrogen atom, side products like benzimidazoles could potentially form.[13] Another possibility, though less common, is the self-condensation of the benzoic acid derivative.[13] Impurities in the starting materials, such as other alcohols in your ethanol, can also lead to the formation of different ester byproducts.[13]
Q5: My final product is a solid at room temperature, but I was expecting a liquid ester. What does this indicate?
A5: If you were expecting a liquid ester like methyl benzoate or ethyl benzoate and you have a solid product, it is highly likely that you have a large amount of unreacted benzoic acid.[4] Benzoic acid and many of its derivatives are solids at room temperature. This indicates a very low conversion in your reaction. You can confirm this by checking the melting point of your product and comparing it to that of the starting benzoic acid.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different experimental parameters can affect the yield of esterification of substituted benzoates.
Table 1: Effect of Temperature and Alcohol Type on Benzoic Acid Conversion
| Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) |
| Ethanol | 75 | 88.3 |
| Butanol | 75 | 87.8 |
| Hexanol | 75 | 67.5 |
| Butanol | 65 | 62.5 |
| Butanol | 55 | 43.3 |
Data adapted from a study on the esterification of benzoic acid using a deep eutectic solvent catalyst.[14]
Table 2: Effect of Substituents on the Yield of Methyl Benzoates
| Substituent on Benzoic Acid | Position | Yield (%) |
| -NO₂ | ortho | 20.1 |
| -CF₃ | ortho | 29.1 |
| -OCH₃ | para | >95 |
| -CH₃ | para | >95 |
| -Cl | para | 85.3 |
Data adapted from a study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst.[9]
Experimental Protocols
General Protocol for Fischer Esterification of a Substituted Benzoic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic distillation), add the substituted benzoic acid.
-
Reagents: Add a 5 to 10-fold excess of the desired alcohol.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid).
-
Heating: Add a boiling chip and heat the mixture to reflux.[3] The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of a low-boiling alcohol was used, it can be removed by rotary evaporation.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.[2]
-
Wash the organic layer with water to remove the excess alcohol and sulfuric acid.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid.[4] Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine (saturated NaCl solution) to help remove water.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent by rotary evaporation to obtain the crude ester.
-
Purification: The crude ester can be further purified by distillation or column chromatography if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in esterification.
Caption: Mechanism of the Fischer esterification reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Column chromatography techniques for purifying reaction products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for purifying reaction products using column chromatography.
Troubleshooting Guides
Column chromatography is a powerful purification technique, but it can present challenges. This guide addresses common issues, their potential causes, and solutions to get your separation back on track.
Common Problems and Solutions in Column Chromatography
| Problem | Potential Causes | Solutions |
| Poor Separation / No Separation | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low.[1][2] - Improper Column Packing: Channels or cracks in the stationary phase can lead to uneven solvent flow. - Column Overload: Too much sample has been loaded onto the column.[3] - Compound Decomposition: The compound may be unstable on the silica gel.[2] | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value between 0.15 and 0.4.[4][5] A good starting point is a solvent system that gives an Rf of ~0.3.[6] - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[7] - Reduce Sample Load: Use an appropriate ratio of silica gel to crude product. For easy separations, a 30:1 ratio is often sufficient, while more difficult separations may require a ratio of 100:1.[6] - Test Compound Stability: Run a 2D TLC to check for compound stability on silica.[2] If unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[2] |
| Slow or No Flow Rate | - Column Packed Too Tightly: The stationary phase is too compressed, restricting solvent flow. - Clogged Frit or Tubing: Particulates from the sample or mobile phase can block the column outlet.[8][9] - High Solvent Viscosity: Some solvents or solvent mixtures are too viscous to flow easily.[10] - Air Bubbles in the Column: Trapped air can obstruct the solvent path.[7] | - Repack the Column: Use a consistent slurry packing method. - Filter Sample and Solvents: Ensure your sample and mobile phase are free of particulates.[8] - Use a Less Viscous Solvent: If possible, choose a solvent system with lower viscosity. - Degas Solvents: Remove dissolved gases from the mobile phase before use. |
| Cracked or Dry Column | - Solvent Level Dropped Below the Top of the Stationary Phase: This is a common mistake that introduces air into the column.[11] - Drastic Polarity Changes: Switching abruptly from a non-polar to a very polar solvent can cause the silica bed to crack due to heat generation. | - Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.[12] - Use Gradient Elution: When changing solvent polarity, do so gradually by slowly increasing the percentage of the more polar solvent.[13] |
| Peak Tailing or Fronting | - Peak Tailing: Can be caused by strong interactions between the compound and the stationary phase, a blocked frit, or column overload.[3][14] - Peak Fronting: Often a result of column overload or poor sample solubility in the mobile phase.[3][15] | - For Tailing: Consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure the column is not overloaded.[3] - For Fronting: Reduce the sample concentration or volume.[3] Ensure the sample is fully dissolved in the initial mobile phase. |
| Compound Won't Elute | - Solvent Polarity is Too Low: The eluent is not strong enough to move the compound down the column.[1] - Compound is Too Polar: Very polar compounds may bind irreversibly to the silica gel.[2] - Compound Decomposed: The compound may have degraded on the column.[2] | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution).[1] - Use a More Polar Mobile Phase: For very polar compounds, consider solvent systems like dichloromethane/methanol with a small percentage of ammonium hydroxide.[2] Alternatively, reversed-phase chromatography may be more suitable.[2] - Check for Decomposition: As mentioned earlier, assess compound stability on silica gel. |
Quantitative Guidelines for Column Chromatography
| Parameter | Guideline |
| Silica Gel to Compound Ratio (by weight) | Easy Separation (ΔRf > 0.2): 20:1 to 50:1[7][16] Difficult Separation (ΔRf < 0.2): 75:1 to 100:1 or more[6][16] |
| Optimal Rf Value for Target Compound (on TLC) | 0.15 - 0.40[4][17][5] |
| Flash Chromatography Pressure | Fine Silica (20-45 µm): 2-4 psi[10][12] Standard Silica (40-75 µm): 1-2 psi[10][12] Absolute Limit for Glass Columns: 7 psi[10][12] |
| Typical Flow Rates for HPLC Columns | Column Internal Diameter |
| 2.1 mm | |
| 3.0 mm | |
| 4.6 mm | |
| 10 mm | |
| 21.2 mm |
Experimental Protocols
Standard Silica Gel Slurry Packing Protocol
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approximately 0.5-1 cm).[18]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent to form a slurry.[18] The consistency should be pourable but not too dilute.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to settle. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[18]
-
Equilibrate the Column: Once all the silica has been added, pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica.[12]
-
Add a Protective Layer: Add a thin layer of sand on top of the packed silica to prevent disturbance when adding more solvent or the sample.[18]
Sample Loading Protocol: Wet and Dry Loading
Wet Loading:
-
Dissolve the crude reaction mixture in the minimum amount of the initial eluting solvent.[12]
-
Carefully add the sample solution to the top of the packed column using a pipette.[12]
-
Open the stopcock and allow the sample to adsorb onto the top of the silica bed.
-
Gently add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica.
-
Carefully fill the column with the eluting solvent and begin the elution process.
Dry Loading:
This method is preferred for samples that are not very soluble in the eluting solvent.[10]
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[6]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.
-
Gently add a layer of sand on top and then fill the column with the eluting solvent.
Mandatory Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent or solvent mixture that separates your desired compound from impurities and gives the target compound an Rf value between 0.15 and 0.4.[4][17][5] An Rf in this range generally provides good resolution on a column.
Q2: What is the difference between isocratic and gradient elution?
A2: In isocratic elution , the composition of the mobile phase remains constant throughout the separation. This is suitable for simple separations where the compounds have similar polarities. In gradient elution , the polarity of the mobile phase is gradually increased over time. This is useful for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of both non-polar and polar compounds in a reasonable amount of time.[13]
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A3: For very polar compounds, you may need to use a more polar solvent system. A common choice is a mixture of dichloromethane (DCM) or ethyl acetate with methanol.[2] Sometimes, adding a small amount of acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) to the mobile phase can help improve elution.[2] If your compound is still not moving, you might consider using reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[2]
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel columns for purifying different reaction products, as this can lead to cross-contamination. However, if you are purifying multiple batches of the same compound and the column performance is still good, it may be possible. After a run, the column can be flushed with a strong solvent to remove all remaining compounds before reuse.
Q5: What should I do if my fractions are very dilute and I can't see my compound on the TLC plate?
A5: If you suspect your compound has eluted but is too dilute to detect, try concentrating a few of the fractions in the expected elution range.[2] Removing some of the solvent will increase the concentration of your compound, making it easier to spot on a TLC plate.
Q6: How can I avoid cracking the silica gel in my column?
A6: Cracking is often caused by a sudden change in solvent polarity, which can generate heat and cause the silica bed to shift. To avoid this, always introduce changes in solvent composition gradually when running a gradient elution.[13] Also, ensure that the column is packed well and never allowed to run dry.[11]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Purification [chem.rochester.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. microbiozindia.com [microbiozindia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
- 11. Rookie Mistakes [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. [Kromasil®] F.A.Q. - What is an appropriate flow rate for a certain column? [kromasil.com]
- 14. agilent.com [agilent.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Dehalogenation in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent dehalogenation, a common and yield-reducing side reaction in various cross-coupling protocols.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of coupling reactions?
A1: Dehalogenation is a side reaction where the halogen atom on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of an undesired hydrodehalogenated byproduct instead of your target cross-coupled product, ultimately lowering the overall reaction yield.[1]
Q2: What is the primary mechanism behind dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the palladium complex reacting with bases, solvents (like alcohols), or even trace amounts of water.[1][2] This Pd-H species can then react with the aryl group on the palladium intermediate (Ar-Pd-X) in a process called reductive elimination, which yields the dehalogenated arene (Ar-H) and regenerates the palladium catalyst.[1]
Q3: Which types of organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1][3]
Q5: How does the choice of coupling partner (e.g., boronic acid, amine, olefin) influence dehalogenation?
A5: While the organic halide is a primary factor, a slow desired reaction step, such as transmetalation in Suzuki coupling, can allow more time for competing side reactions like dehalogenation to occur.[1] Therefore, using highly active and stable coupling partners can help minimize this side reaction by promoting a faster forward reaction.[1]
Troubleshooting Guides
Issue: Significant Dehalogenation Observed in Suzuki Coupling
If you are observing a significant amount of dehalogenated byproduct in your Suzuki coupling reaction, consider the following troubleshooting steps, summarized in the workflow below.
References
Managing solubility issues of carboxylate salts in Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues, particularly with carboxylate salts, in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction showing low yield or failing completely when using a starting material with a carboxylic acid group?
Your reaction is likely struggling due to a combination of poor solubility and potential catalyst inhibition. Carboxylic acids, especially when deprotonated by the reaction base to form carboxylate salts, are ionic and highly polar. This makes them poorly soluble in common, less-polar organic solvents (like toluene or THF) where the boronic acid/ester and the palladium catalyst are typically soluble.[1] This solubility mismatch creates a heterogeneous mixture, slowing down the reaction by preventing the components from interacting effectively in the same phase.
Additionally, the carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst or hindering the catalytic cycle.[2]
Q2: What is the first and most direct way to address the poor solubility of my carboxylate salt?
The most straightforward initial approach is to optimize the solvent system and reaction temperature.
-
Increase Temperature: Elevating the temperature (e.g., to 80-110 °C) is often the first step, as it can significantly improve the solubility of all reactants.[1] However, be mindful of potential side reactions or decomposition of sensitive substrates at higher temperatures.[1]
-
Use a Co-solvent System: Employing a biphasic solvent system is a standard strategy. A mixture of a non-polar organic solvent (like toluene, dioxane, or THF) with a polar solvent (like water or DMF) can help dissolve both the polar carboxylate salt and the less-polar organoboron reagent.[1][3] Water is particularly common as it also helps dissolve the inorganic base required for the reaction.[1] The ratio of the organic solvent to water is a critical parameter to optimize.[1]
Q3: I'm using a biphasic solvent system, but the reaction is still very slow. How can I improve the reaction rate?
Slow kinetics in a biphasic system points to poor mass transfer between the aqueous phase (containing the base and carboxylate salt) and the organic phase (containing the aryl halide/triflate and catalyst).[1] To overcome this, you can:
-
Increase Stirring Rate: Vigorous stirring creates an emulsion, which maximizes the surface area between the two phases and facilitates the movement of reactants.[1]
-
Introduce a Phase-Transfer Catalyst (PTC): This is a highly effective method. A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, has both hydrophobic and hydrophilic properties.[4][5] It shuttles the carboxylate anion from the aqueous/solid phase into the organic phase, where it can participate in the catalytic cycle.[1][6] This dramatically increases the reaction rate.[6][7]
Q4: Can the choice of base or ligand affect the outcome when dealing with solubility issues?
Yes, both are critical.
-
Base Selection: The base not only activates the boronic acid but also influences solubility.[1] Finely powdered inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][8] Cesium carbonate is frequently reported as a superior base in challenging couplings.[9] For substrates sensitive to hydrolysis (like esters), a milder base such as potassium fluoride (KF) can be used, though it may lead to slower reaction rates.[3][10]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and dictates the rates of key steps in the catalytic cycle.[1] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective and can help overcome some reactivity issues.[1][3]
Q5: My reactants are nearly insoluble in all common solvent systems. Are there any alternative methods?
For extremely insoluble substrates, conventional solution-phase synthesis may not be viable. In such cases, a solvent-free, solid-state approach using mechanochemistry can be a powerful alternative. Techniques like high-temperature ball-milling have been shown to facilitate Suzuki-Miyaura cross-coupling reactions between substrates with extremely low solubility, providing access to chemical space that is otherwise unreachable.[11][12]
Troubleshooting Guide: Low or No Product Yield
This section addresses the common problem of low yield when using carboxylate-containing substrates.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for diagnosing and solving low-yield Suzuki coupling reactions involving poorly soluble substrates.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Data & Optimization Tables
Table 1: Effect of Solvent System on Suzuki Coupling Yield
This table shows representative yields for a hypothetical coupling of 4-bromobenzoic acid with phenylboronic acid, demonstrating the impact of solvent choice.
| Entry | Organic Solvent (Ratio with H₂O) | Temperature (°C) | Base | Additive | Approx. Yield (%) |
| 1 | Toluene (4:1) | 80 | K₂CO₃ | None | 35% |
| 2 | Toluene (4:1) | 110 | K₂CO₃ | None | 55% |
| 3 | Dioxane (4:1) | 100 | K₃PO₄ | None | 65% |
| 4 | DMF (anhydrous) | 100 | K₃PO₄ | None | 40% |
| 5 | t-AmOH | 110 | K₃PO₄ | None | 70%[13] |
| 6 | Toluene (4:1) | 110 | K₃PO₄ | TBAB | 92% |
Data is illustrative and based on general principles reported in the literature.[1][13]
Table 2: Comparison of Common Phase-Transfer Catalysts (PTCs)
| Catalyst | Abbreviation | Typical Loading (mol%) | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | 10-20 | Common, effective, and relatively inexpensive.[1] |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | - | 5-10 | Highly organophilic and thermally stable, often requiring lower loading than TBAB.[14] |
The Role of Phase-Transfer Catalysis
A phase-transfer catalyst is essential for bridging the gap between the immiscible aqueous and organic phases in the reaction. The diagram below illustrates this process.
Caption: Mechanism of a Phase-Transfer Catalyst (PTC) in a biphasic system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Carboxylate Salt using a PTC
This protocol outlines a general method for coupling an aryl halide with a poorly soluble aryl carboxylic acid.
-
Reagent Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the aryl carboxylic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Preparation: In a separate, small vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1]
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water (e.g., in a 4:1 ratio) to the main reaction flask via syringe.[15] Stir for a few minutes.
-
Reaction Initiation: Add the palladium/ligand mixture to the Schlenk flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.[1] Monitor the reaction's progress periodically by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling of carboxylates.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 13. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. benchchem.com [benchchem.com]
How to remove unreacted starting materials from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from product mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my product mixture?
A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials. Key factors to consider include the state of the components (solid or liquid), their polarities, boiling points, and solubilities. A general guideline is presented in the decision-making workflow below.
Q2: My product is a solid contaminated with a solid starting material. How can I purify it?
A2: If your solid product and the starting material have different solubilities in a particular solvent, recrystallization is often the most effective method.[1][2] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity will either be very soluble or insoluble at all temperatures.
Q3: I have a liquid product mixed with a liquid starting material. What purification techniques can I use?
A3: For liquid mixtures, distillation is a common and effective technique, provided the components have significantly different boiling points.[3][4][5] If the boiling points are very close, fractional distillation may be necessary.
Q4: How can I separate a non-polar product from a polar starting material (or vice-versa)?
A4: Column chromatography is a versatile technique for separating compounds based on differences in polarity.[6][7][8] By choosing an appropriate stationary phase (e.g., silica gel for normal-phase) and a suitable mobile phase, you can achieve effective separation. Alternatively, liquid-liquid extraction can be used if the product and starting material have different solubilities in two immiscible solvents (e.g., an organic solvent and water).[9][10]
Q5: What should I do if my product and starting material have very similar properties?
A5: This is a challenging scenario. Column chromatography , particularly high-performance liquid chromatography (HPLC), often provides the best resolution for separating compounds with similar properties.[11][12] You may need to screen various stationary and mobile phases to optimize the separation. In some cases, derivatizing the product or starting material to alter its chemical properties can facilitate separation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The product is highly soluble even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.[2]- Add a seed crystal of the pure product.[2]- Try a different recrystallization solvent. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The rate of cooling is too fast. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low percent recovery. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the solid.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel for hot filtration. |
| The purified product is still impure. | - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the product from the impurity. | - Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization with the same or a different solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of components (overlapping bands). | - The solvent system is not optimized.- The column was not packed properly, leading to channeling.- Too much sample was loaded onto the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Ensure the column is packed uniformly without air bubbles.[6][13]- Load a smaller amount of the crude mixture. |
| The product elutes with the starting material. | - The product and starting material have very similar polarities. | - Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually changing the polarity of the mobile phase. |
| No product is recovered from the column. | - The product is too polar and has irreversibly adsorbed to the stationary phase.- The product is not being visualized on the TLC plate. | - Flush the column with a highly polar solvent like methanol.- Use a different visualization technique for TLC (e.g., a potassium permanganate stain). |
| Cracked or channeled column bed. | - The column ran dry.- The packing of the stationary phase was not uniform. | - Always keep the solvent level above the top of the stationary phase.- Repack the column carefully. |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms between the two layers. | - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. |
| Difficult to distinguish between the aqueous and organic layers. | - The densities of the two solvents are very similar. | - Add a small amount of water to see which layer it adds to (the aqueous layer).- Check the densities of the solvents being used. |
| Low recovery of the desired compound. | - The compound has some solubility in the undesired layer.- An insufficient number of extractions were performed. | - Perform multiple extractions with smaller volumes of the extracting solvent.[14]- Back-extract the undesired layer with a fresh portion of the extracting solvent. |
Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | - The absence of boiling chips or a stir bar.- Heating the flask too strongly. | - Always add boiling chips or a stir bar to the distilling flask before heating.- Heat the mixture gradually and evenly. |
| The temperature reading on the thermometer is too low. | - The thermometer bulb is placed too high in the distillation head. | - The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[15] |
| Poor separation of liquids. | - The difference in boiling points is not large enough for simple distillation.- The distillation is proceeding too quickly. | - Use a fractionating column (fractional distillation).- Slow down the rate of distillation by reducing the heat. |
Quantitative Data
The efficiency of a purification technique is often evaluated by the percent recovery of the desired product and its final purity. This data is highly dependent on the specific compounds and experimental conditions.
Table 1: Typical Percent Recovery for Common Purification Methods
| Purification Method | Typical Percent Recovery | Factors Influencing Recovery |
| Recrystallization | 50-90% | - Solubility of the compound in the cold solvent.- Amount of solvent used.- Care taken during transfers and filtration. |
| Column Chromatography | 60-95% | - Polarity difference between compounds.- Proper packing of the column.- Choice of eluent. |
| Liquid-Liquid Extraction | >95% (with multiple extractions) | - Partition coefficient of the compound.- Number of extractions performed.- pH of the aqueous phase (for acidic/basic compounds). |
| Distillation | 70-98% | - Difference in boiling points of the components.- Efficiency of the condenser.- Rate of distillation. |
Note: These are general estimates. Actual recovery will vary based on the specific experiment. For instance, a hot water recrystallization of benzoic acid typically yields around 65% under ideal conditions.[16]
Experimental Protocols
Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[1][2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, a desiccator can be used.
Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: The column can be packed using a "wet" or "dry" method.[7][8] For the wet method, a slurry of the stationary phase (e.g., silica gel) in the eluent is poured into the column. For the dry method, the dry stationary phase is added to the column, followed by the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the column and allow it to absorb into the stationary phase.[17]
-
Elution: Add the eluent to the top of the column and begin collecting the eluate in fractions. The mobile phase can be passed through the column by gravity or by applying pressure (flash chromatography).[17]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions using an analytical technique like Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
-
Solvent Addition: Place the solution containing the product mixture into a separatory funnel. Add an immiscible extracting solvent.
-
Mixing: Stopper the funnel and gently invert it several times to allow for the transfer of the solute between the two phases. Periodically vent the funnel to release any pressure buildup.[9]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and carefully drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.
-
Repeat (if necessary): For a more complete extraction, the process can be repeated on the original solution with fresh extracting solvent.
-
Drying: The combined organic extracts are typically dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) to remove any residual water before the solvent is evaporated.
Simple Distillation
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. The distilling flask should be filled to no more than two-thirds of its volume and contain a few boiling chips or a magnetic stir bar.[15]
-
Heating: Gently heat the distilling flask. The liquid with the lower boiling point will begin to vaporize first.[3]
-
Vaporization and Condensation: The vapor will rise into the condenser, where it will be cooled by circulating water and condense back into a liquid.[5][15]
-
Collection: The purified liquid, known as the distillate, will drip from the condenser into the receiving flask.
-
Monitoring: Record the temperature at which the liquid is distilling. A stable temperature during collection indicates the distillation of a pure compound.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.
Visualizations
Caption: Experimental workflow for purification by recrystallization.
References
- 1. LabXchange [labxchange.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. Purification [chem.rochester.edu]
- 4. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 5. Basic Principle and Methodology of Simple Distillation Process | Pharmaguideline [pharmaguideline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. microbenotes.com [microbenotes.com]
- 8. chromtech.com [chromtech.com]
- 9. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 12. quora.com [quora.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Our aim is to equip you with the knowledge and practical protocols to diagnose, prevent, and overcome catalyst deactivation, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general and reaction-specific questions related to catalyst deactivation.
General Questions
Q1: What are the most common visual indicators of catalyst deactivation in my cross-coupling reaction?
A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as "palladium black"[1][2]. This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium. Other indicators include a reaction that starts but then stalls (fails to reach completion) or a complete lack of reactivity from the outset.
Q2: What are the primary causes of palladium catalyst deactivation?
A2: Catalyst deactivation can stem from several factors:
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or aggregate into palladium black.
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation by trace amounts of oxygen, rendering it inactive[1].
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium can degrade under harsh reaction conditions.
-
Catalyst Poisoning: Certain functional groups on substrates, reagents, or impurities can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be efficiently reduced to the active Pd(0) species for the catalytic cycle to begin. Incomplete reduction can lead to low activity.
Q3: How does the choice of ligand impact catalyst stability?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald and Hartwig ligands) and N-heterocyclic carbenes (NHCs) are effective at:
-
Preventing Aggregation: Their steric bulk creates a protective sphere around the palladium atom, preventing individual atoms from clumping together to form palladium black.
-
Promoting Key Catalytic Steps: Their electron-donating properties can facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, which can increase the overall turnover rate and catalyst lifetime[3].
Q4: Can I reuse my palladium catalyst?
A4: In many cases, yes, but it often requires a regeneration step. Direct reuse of the catalyst from a completed reaction is generally not recommended as a significant portion of it may be deactivated[4]. Section 4 of this guide provides a detailed protocol for catalyst regeneration.
Reaction-Specific Questions
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura reaction is sluggish and giving low yields. What are some common culprits related to catalyst deactivation?
A5: Besides the general causes of deactivation, specific issues in Suzuki-Miyaura couplings include:
-
Base-Induced Decomposition: The choice and strength of the base can significantly impact catalyst stability. While a base is necessary to activate the boronic acid, an overly strong or poorly soluble base can lead to catalyst degradation.
-
Homocoupling of Boronic Acids: This side reaction, where two boronic acid molecules couple with each other, can be promoted by the presence of oxygen or inefficiently reduced Pd(II) species. This consumes the starting material and can be a sign of a compromised catalytic system[5].
Heck Coupling
Q6: I am observing the formation of palladium black early in my Heck reaction. What are the likely reasons?
A6: The Heck reaction is often run at elevated temperatures, which can accelerate catalyst decomposition[6]. The formation of palladium black is a common issue and can be exacerbated by:
-
High Temperatures: The required high temperatures can lead to the agglomeration of the Pd(0) catalyst[6].
-
Ligandless or Weakly Ligated Palladium: Some Heck reaction protocols use "ligandless" conditions or simple phosphine ligands like PPh₃. These systems are often less stable than those employing bulky, electron-rich ligands.
Sonogashira Coupling
Q7: My Sonogashira coupling is plagued by the homocoupling of the terminal alkyne (Glaser coupling). Is this related to catalyst deactivation?
A7: While not a direct catalyst deactivation pathway, extensive Glaser coupling is a sign of suboptimal reaction conditions that can also lead to catalyst deactivation. Glaser coupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this side reaction, it is crucial to maintain strictly anaerobic (oxygen-free) conditions. Some modern protocols also utilize copper-free conditions to avoid this issue altogether.
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions.
Guide 1: Low or No Product Yield
If you are experiencing low or no conversion of your starting materials, follow this troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting low yields.
Guide 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition. Here’s how to address it.
Caption: Troubleshooting workflow for palladium black formation.
Section 3: Data Presentation
The choice of catalyst and ligand can have a profound impact on the efficiency and stability of a cross-coupling reaction. The following tables provide a summary of quantitative data from comparative studies.
Table 1: Performance of Palladium Pre-catalysts in a Suzuki-Miyaura Coupling
This table summarizes the performance of different palladium pre-catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Pre-catalyst | Ligand | Ligand:Pd Ratio | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ | XPhos | 0.8:1 | 44 | 440 |
| Pd(OAc)₂ | XPhos | 1.0:1 | 68 | 680 |
| Pd(OAc)₂ | XPhos | 1.2:1 | 84 | 840 |
| (allyl)Pd(XPhos)Cl | XPhos | 1:1 | 92 | 920 |
Reaction Conditions: 0.5 M 4-chlorotoluene, 0.55 M phenylboronic acid, 0.55 M K₃PO₄, 0.0025 M Pd, MeOH/THF solvent system.
Table 2: Effect of Ligand on Turnover Frequency (TOF) in Heck Reaction
This table illustrates the impact of different phosphine ligands on the turnover frequency (TOF) for the Heck reaction between an aryl bromide and styrene.
| Palladium Source | Ligand | Temperature (°C) | TOF (h⁻¹) |
| Pd(OAc)₂ | PPh₃ | 120 | ~100 |
| Pd(OAc)₂ | P(o-tol)₃ | 120 | ~500 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 100 | >1000 |
| Palladacycle | None | 140 | ~1500 |
Note: TOF values are approximate and can vary significantly based on specific substrates and reaction conditions.
Section 4: Experimental Protocols
This section provides detailed, step-by-step protocols for key experimental procedures relevant to preventing and troubleshooting catalyst deactivation.
Protocol 1: General Procedure for Setting up a Cross-Coupling Reaction under Inert Atmosphere
Maintaining an oxygen-free environment is critical for preventing catalyst deactivation.
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septum
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) source with a manifold or balloon setup[7][8]
-
Vacuum pump (for Schlenk line)
-
Syringes and needles
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Oven-dry all glassware (flask, stir bar, condenser) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble the hot glassware with the stir bar inside and seal the opening(s) with rubber septa.
-
Inerting the Flask (Schlenk Line Method): a. Connect the flask to a Schlenk line. b. Carefully open the flask to the vacuum line to evacuate the air. c. Close the vacuum line and open the inert gas line to backfill the flask with argon or nitrogen. d. Repeat this vacuum/backfill cycle three to five times to ensure a thoroughly inert atmosphere.
-
Inerting the Flask (Balloon Method): a. Insert a needle connected to an inert gas-filled balloon through the septum. b. Insert a second "outlet" needle to allow the inert gas to flush out the air. c. Flush the flask for 5-10 minutes, then remove the outlet needle. Maintain a positive pressure with the balloon.
-
Adding Reagents: a. Solids: Briefly remove the septum and add solid reagents (aryl halide, coupling partner, base, catalyst, ligand) under a positive flow of inert gas to prevent air from entering the flask. b. Liquids: Degas liquid reagents and solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (three cycles). Transfer the degassed liquids to the reaction flask via a gas-tight syringe.
-
Running the Reaction: Once all reagents are added, heat the reaction to the desired temperature with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction.
Protocol 2: Screening of Ligands for a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different ligands to optimize a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, dppf; 0.022 mmol, 1.1 eq. relative to Pd)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Reaction vials with stir bars
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, arrange a series of reaction vials, each containing a stir bar.
-
Aliquotting Solids: To each vial, add the aryl halide, arylboronic acid, and base.
-
Catalyst/Ligand Stock Solution (Optional but Recommended): To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium pre-catalyst and each ligand in the reaction solvent.
-
Addition of Catalyst and Ligand: Add the palladium pre-catalyst and the respective ligand to each vial. If using stock solutions, add the appropriate volume to each vial.
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with stirring for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by GC-MS or LC-MS to determine the conversion and yield for each ligand.
Protocol 3: Regeneration of Deactivated Palladium Catalyst (Palladium Black)
This protocol describes a general method for regenerating palladium black back to an active Pd(II) species, which can then be used in subsequent reactions. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Deactivated catalyst (palladium black) from a reaction mixture
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) - EXTREME CAUTION: Highly corrosive and oxidizing.
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Reducing agent (e.g., hydrazine hydrate or formic acid)
-
Deionized water
-
Filter paper and funnel
Procedure:
-
Isolation of Palladium Black: After the reaction, allow the palladium black to settle. Decant the supernatant liquid. Wash the palladium black several times with the reaction solvent, followed by a volatile solvent like acetone, to remove residual organic compounds. Filter the palladium black.
-
Dissolution (Oxidation): Carefully transfer the dried palladium black to a clean flask. In a fume hood, slowly and cautiously add a small amount of aqua regia to dissolve the palladium black. The solution will turn a reddish-brown color as palladium(II) chloride is formed. Gentle heating may be required to fully dissolve the metal.
-
Precipitation of Palladium Hydroxide: Dilute the palladium solution with deionized water. Slowly add NaOH solution to precipitate palladium(II) hydroxide (Pd(OH)₂), a brownish precipitate. Continue adding base until the solution is neutral or slightly basic.
-
Washing: Filter the palladium(II) hydroxide precipitate and wash it thoroughly with deionized water to remove any residual salts.
-
Reduction to Pd(0) on Carbon (Optional, for Pd/C): If you wish to prepare a supported catalyst, the palladium(II) hydroxide can be re-deposited onto a support like activated carbon and then reduced to Pd(0) using a reducing agent like hydrazine or hydrogen gas. This step is for advanced users and requires specific procedures for handling pyrophoric materials.
-
Use as a Pd(II) Pre-catalyst: The isolated and washed palladium(II) hydroxide can be dried and used as a Pd(II) pre-catalyst in future reactions, where it will be reduced in situ to the active Pd(0) species.
Disclaimer: These protocols are intended as a general guide. Please consult relevant literature for reaction-specific details and always adhere to your institution's safety guidelines.
Section 5: Visualizations of Key Concepts
The following diagrams illustrate the catalytic cycle, common deactivation pathways, and a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Among the vast array of available building blocks, halogen-substituted benzoic acids are of paramount importance. This guide provides an in-depth, data-driven comparison of the reactivity of bromo- and chloro-substituted benzoic acids in key chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and esterification.
Physicochemical Properties and Acidity
The nature of the halogen substituent (bromine vs. chlorine) and its position on the benzoic acid ring (ortho, meta, or para) significantly influence the molecule's physicochemical properties and acidity (pKa). These fundamental characteristics underpin the differential reactivity observed in various chemical reactions.
Halogens exert their influence through a combination of inductive and resonance effects. Both bromine and chlorine are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that increases the acidity of the carboxylic acid. Conversely, the lone pairs on the halogens can participate in resonance (+R), donating electron density to the aromatic ring, which tends to decrease acidity. The interplay of these opposing effects, along with steric factors in the case of ortho-substituents, determines the overall acidity.
For halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of benzoic acids.
Table 1: Comparison of pKa Values for Bromo- and Chloro-Substituted Benzoic Acids
| Substituent Position | Bromobenzoic Acid pKa | Chlorobenzoic Acid pKa |
| Ortho (2-) | 2.84[1] | 2.92[2] |
| Meta (3-) | 3.86[1] | 3.82[2] |
| Para (4-) | 3.97[1] | 3.98[2][3] |
| Unsubstituted | 4.20 | 4.20 |
The pKa values reveal that ortho-substituted benzoic acids are the most acidic, a phenomenon often attributed to the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid.[1] For both bromo- and chloro-substituents, the meta and para isomers are more acidic than unsubstituted benzoic acid, indicating the dominance of the electron-withdrawing inductive effect.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. In these reactions, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > F.[4] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.
The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromobenzoic acids generally more reactive substrates in palladium-catalyzed cross-coupling reactions.[5] The rate-limiting step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond, a process that occurs more readily with the weaker C-Br bond.[5]
Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
While direct, side-by-side kinetic data for various bromo- and chloro-benzoic acids under identical Suzuki coupling conditions is not extensively documented in a single study, the established principles of reactivity allow for a qualitative and semi-quantitative comparison.
| Parameter | Bromo-Substituted Benzoic Acid | Chloro-Substituted Benzoic Acid | Rationale |
| Reaction Rate | Faster | Slower | The C-Br bond is weaker and more easily undergoes oxidative addition to the palladium catalyst.[5] |
| Reaction Temperature | Milder conditions often suffice | Higher temperatures may be required | To overcome the higher activation energy of C-Cl bond cleavage. |
| Catalyst Loading | Typically lower | May require higher loading or more specialized catalysts | To achieve comparable yields and reaction times. |
| Yields | Generally high under standard conditions | Can be lower or require more optimization | Reflects the lower reactivity of the C-Cl bond. |
This enhanced reactivity of bromobenzoic acids can be advantageous in the synthesis of complex molecules, allowing for milder reaction conditions that may be more compatible with sensitive functional groups. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the utility of less reactive aryl chlorides in cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction involving a halo-substituted benzoic acid.
Materials:
-
Bromo- or Chloro-substituted benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the halo-substituted benzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and then the palladium catalyst.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The product can be purified by crystallization or column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6] These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate (Meisenheimer complex).
The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I.[7] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-X bond. The high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, for benzoic acids substituted with strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the halogen, the chloro-substituted isomer is expected to be more reactive than the bromo-substituted isomer in SNAr reactions.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Substrate (with appropriate EWGs) | Predicted Reactivity | Rationale |
| Chloro-substituted benzoic acid | Higher | The higher electronegativity of chlorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[7] |
| Bromo-substituted benzoic acid | Lower | Bromine is less electronegative than chlorine, resulting in a less electrophilic ipso-carbon. |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for an SNAr reaction on a suitably activated halo-benzoic acid.
Materials:
-
Activated bromo- or chloro-substituted benzoic acid (e.g., with a nitro group ortho or para) (1.0 mmol)
-
Nucleophile (e.g., an amine or alkoxide, 1.2-1.5 mmol)
-
Base (if required, e.g., K₂CO₃)
-
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the activated halo-benzoic acid in the polar aprotic solvent in a reaction vessel.
-
Add the nucleophile and base (if necessary).
-
Heat the reaction mixture with stirring. The required temperature will depend on the specific substrates.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform an appropriate workup, which may involve acidification and extraction.
-
Purify the product by crystallization or chromatography.
Reactivity in Esterification
Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.[8]
The electronic effects of the bromo and chloro substituents on the benzoic acid ring can influence the rate of esterification. Both halogens are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Given that chlorine is more electronegative than bromine, it is expected that chloro-substituted benzoic acids might exhibit slightly higher reactivity in acid-catalyzed esterification compared to their bromo-substituted counterparts, although this effect is generally modest. In practice, for Fischer esterification where the reaction is driven to completion by removing water or using an excess of the alcohol, the difference in yields between bromo- and chloro-substituted benzoic acids is often not substantial.[9]
Table 4: Predicted Reactivity in Fischer Esterification
| Substrate | Predicted Reactivity | Rationale |
| Chloro-substituted benzoic acid | Potentially slightly higher | The greater electron-withdrawing inductive effect of chlorine may render the carbonyl carbon slightly more electrophilic. |
| Bromo-substituted benzoic acid | Potentially slightly lower | The inductive effect of bromine is less pronounced than that of chlorine. |
It is important to note that other esterification methods, such as those employing coupling agents, may be less sensitive to these subtle electronic differences.
Experimental Protocol: Fischer Esterification
A general procedure for the Fischer esterification of a halo-benzoic acid is as follows.
Materials:
-
Bromo- or Chloro-substituted benzoic acid (1.0 mmol)
-
Alcohol (can be used in excess as the solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, a few drops)
Procedure:
-
Dissolve the halo-substituted benzoic acid in an excess of the alcohol in a round-bottom flask.
-
Carefully add the acid catalyst.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Perform an aqueous workup, typically involving neutralization with a weak base (e.g., NaHCO₃ solution) and extraction with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude ester, which can be purified by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
Conclusion
The choice between bromo- and chloro-substituted benzoic acids as synthetic precursors is a nuanced decision that depends on the specific chemical transformation being performed. For palladium-catalyzed cross-coupling reactions, the higher reactivity of bromobenzoic acids is a distinct advantage, often leading to milder reaction conditions and higher yields. Conversely, in nucleophilic aromatic substitution reactions, chloro-substituted benzoic acids, when appropriately activated with electron-withdrawing groups, are expected to be more reactive due to the higher electronegativity of chlorine. In the case of Fischer esterification, the difference in reactivity is generally less pronounced. Ultimately, the selection of the optimal halogen-substituted benzoic acid requires a careful consideration of the desired reaction, available catalysts, and overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-3-(trifluoromethyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 4-Bromo-3-(trifluoromethyl)benzoic acid. This central scaffold is a valuable building block in medicinal chemistry, and its derivatives have shown promise in antimicrobial and anticancer applications.
The unique molecular architecture of this compound, featuring a trifluoromethyl group and a bromine atom, offers a versatile platform for developing novel therapeutic agents. The trifluoromethyl moiety can enhance metabolic stability and target binding, while the bromine atom serves as a key site for synthetic modifications, allowing for the creation of diverse derivative libraries. This guide summarizes key experimental data, details the methodologies used, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of various derivatives synthesized from structures related to this compound. The data has been compiled from multiple studies to provide a comparative overview.
Antimicrobial Activity
A series of pyrazole derivatives incorporating a benzoic acid moiety with various aniline substituents have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Benzoic Acid Derivatives against Gram-Positive Bacteria
| Compound ID | Aniline Substituent | S. aureus (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | Reference |
| 1 | 3-Fluorophenyl | >50 | >50 | >50 | [1] |
| 2 | 3-Chlorophenyl | 6.25 - 50 | 12.5 - 50 | 12.5 - 50 | [1] |
| 3 | 3-Bromophenyl | 6.25 - 50 | 12.5 - 50 | 12.5 - 50 | [1] |
| 4 | 3-Trifluoromethylphenyl | 6.25 - 50 | 12.5 - 50 | 12.5 - 50 | [1] |
| 5 | 4-Fluoro-3-methylphenyl | 12.5 - 25 | 25 | 12.5 | [1] |
| 6 | 3-Chloro-4-methylphenyl | 3.12 - 6.25 | 6.25 | 3.12 | [1] |
| 7 | 4-Bromo-3-methylphenyl | 3.12 - 6.25 | 6.25 | 3.12 | [1] |
| 8 | 3,5-Bis(trifluoromethyl)phenyl | 0.78 - 1.56 | 3.12 | 0.78 | [1] |
| 9 | 4-Fluoro-3-trifluoromethylphenyl | 3.12 - 6.25 | 6.25 | 3.12 | [1] |
| 10 | 4-Chloro-3-trifluoromethylphenyl | 3.12 | 6.25 | 3.12 | [1] |
| 11 | 4-Bromo-3-trifluoromethylphenyl | 3.12 | 6.25 | 3.12 | [1] |
| 24 | 4-Bromo-3-(trifluoromethyl)anilino | 0.5 | 4 | 1 | [2] |
| 29 | 3,5-Bis(trifluoromethyl)anilino | 0.5 | 2 | 0.5 | [2] |
Note: MIC values are presented as a range where applicable, as reported in the source.
Anticancer Activity
While direct data on this compound derivatives is limited, structurally related compounds containing a trifluoromethyl group have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: In Vitro Cytotoxicity (IC50) of Trifluoromethyl-Containing Compounds against Human Cancer Cell Lines
| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcone | 5 | DU145 (Prostate) | 0.14 - 0.28 | [3] |
| α-Trifluoromethyl Chalcone | 5 | PC-3 (Prostate) | 0.14 - 0.28 | [3] |
| α-Trifluoromethyl Chalcone | 9 | DU145 (Prostate) | 1.43 | [3] |
| α-Trifluoromethyl Chalcone | 9 | PC-3 (Prostate) | 1.34 | [3] |
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Melanoma) | 24.4 | [4] |
| Thiazolo[4,5-d]pyrimidine | 3b | A375 (Melanoma) | 25.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the general protocols for the key assays mentioned in this guide.
Synthesis of this compound Derivatives (General)
The synthesis of amide and ester derivatives of this compound typically begins with the conversion of the carboxylic acid to the more reactive acyl chloride. This intermediate can then be reacted with a variety of amines or alcohols to yield the desired derivatives.
Protocol for the Preparation of 4-Bromo-3-(trifluoromethyl)benzoyl chloride:
-
Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (CH2Cl2).
-
Add a few drops of N,N-dimethylformamide (DMF) to act as a catalyst.
-
Cool the solution in an ice-water bath.
-
Add oxalyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Evaporate the solvent to obtain the crude 4-Bromo-3-(trifluoromethyl)benzoyl chloride, which can be used in subsequent reactions without further purification.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol for MIC Determination:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
- 1. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer | MDPI [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-Bromo-3-(trifluoromethyl)benzoic Acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-(trifluoromethyl)benzoic acid is a valuable building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the unique combination of a carboxylic acid handle, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl (CF3) group.[1][2] The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, making this scaffold highly desirable.[3] The bromine atom serves as a versatile reactive site, especially for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
However, the specific reactivity profile, cost, and availability of the bromo-substituted compound may not be optimal for every synthetic strategy. This guide provides an objective comparison with viable alternatives, focusing on other halogenated analogs, to aid researchers in selecting the most appropriate reagent for their specific needs. We will compare their physicochemical properties, reactivity in cross-coupling reactions, and provide supporting experimental data.
Physicochemical Properties of Halogenated 3-(Trifluoromethyl)benzoic Acids
The nature of the halogen atom (Cl, Br, I) directly influences the molecule's properties, including its molecular weight, melting point, and reactivity, while the trifluoromethyl group consistently acts as a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (lowering the pKa) compared to benzoic acid itself.[4][5]
| Property | 4-Chloro-3-(trifluoromethyl)benzoic acid | This compound | 4-Iodo-3-(trifluoromethyl)benzoic acid |
| CAS Number | 1737-36-6[6] | 161622-14-6 | 914636-20-7[7] |
| Molecular Formula | C₈H₄ClF₃O₂[6] | C₈H₄BrF₃O₂ | C₈H₄F₃IO₂[7] |
| Molecular Weight | 224.56 g/mol [6] | 269.02 g/mol | 316.02 g/mol |
| Melting Point | 163-165 °C[6] | 119.5-125.5 °C | Not readily available |
| pKa (Predicted) | ~3.54[6] | Not readily available | Not readily available |
| Appearance | White to off-white powder/crystal[6] | White to yellow or pink solid | Solid |
Note: Some physical properties for the iodo-analog are not consistently reported in publicly available databases.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The choice of aryl halide is critical in palladium-catalyzed cross-coupling reactions as the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step.[8] The reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[8][9] This trend has significant implications for reaction conditions and catalyst selection.
-
Aryl Iodides : As the most reactive substrates, they typically allow for faster reactions under milder conditions (e.g., lower temperatures, less reactive catalysts).[8] This high reactivity can be advantageous for achieving high yields with challenging substrates. However, aryl iodides are often the most expensive and can sometimes exhibit poor reactivity at lower temperatures with certain catalyst systems like [Pd(PPh3)4].[10]
-
Aryl Bromides : They offer a good balance between reactivity, stability, and cost.[9] They are less reactive than iodides but significantly more reactive than chlorides, making them a versatile and widely used option in many synthetic applications.[1]
-
Aryl Chlorides : Being the least reactive, aryl chlorides often require more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[9][11] Their primary advantages are lower cost and wider commercial availability.
The following table summarizes the expected performance differences in a typical Suzuki-Miyaura coupling reaction.
| Feature | 4-Chloro-Analog | 4-Bromo-Analog | 4-Iodo-Analog |
| Relative Reactivity | Low | Medium | High |
| Typical Catalyst System | Pd(OAc)₂ / Bulky Ligand (e.g., SPhos) | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Reaction Temperature | High (80-120 °C) | Medium to High (80-110 °C) | Low to Medium (RT-100 °C) |
| Typical Yields | Good to Excellent (with optimized catalyst) | Excellent | Excellent |
| Advantages | Low cost, good for selective couplings | Good balance of cost and reactivity | High reactivity, mild conditions |
| Disadvantages | Requires specialized, often expensive, ligands | Can require higher temps than iodides | Higher cost, potential for side reactions |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This general procedure can be adapted for chloro-, bromo-, or iodo-analogs by modifying the catalyst system, base, and reaction temperature as discussed above.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[11]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert Atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Logic for Reagent Selection
The selection of the appropriate aryl halide is a strategic decision based on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
Caption: Decision guide for selecting the optimal aryl halide reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 914636-20-7|4-Iodo-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Analytical methods for the characterization and validation of 4-Bromo-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and validation of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and material sciences. Due to the limited availability of published, validated methods specifically for this compound, this guide leverages experimental data from structurally similar aromatic carboxylic acids, such as other brominated and trifluoromethyl-substituted benzoic acids, to provide a robust framework for method development and validation.
Characterization of this compound
A comprehensive characterization of this compound is fundamental for its use in research and development. This involves a combination of spectroscopic techniques to confirm its identity and structure.
Spectroscopic Data (Predicted and from Analogous Compounds)
| Analytical Technique | Expected/Observed Data for this compound and Analogs |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns in the aromatic region (approx. 7.5-8.5 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). For example, in 3-(trifluoromethyl)benzoic acid, aromatic protons are observed between 7.6 and 8.4 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the range of 120-140 ppm. The trifluoromethyl group would cause splitting of the carbon to which it is attached. The carboxylic carbon would be observed at >165 ppm. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700 cm⁻¹), C-Br stretch (approx. 500-600 cm⁻¹), and C-F stretches from the trifluoromethyl group (approx. 1100-1400 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (268.96 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and bromine-containing fragments. |
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantitative analysis of aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Typical HPLC Method Parameters for Substituted Benzoic Acids
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol).[1] |
| Detection | UV spectrophotometry at a wavelength of approximately 230-280 nm. |
| Flow Rate | 1.0 mL/min. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
Performance Comparison of HPLC Methods for Structurally Similar Benzoic Acids
The following table summarizes validation parameters from published methods for benzoic acid and its derivatives, which can be considered as a starting point for the validation of a method for this compound.
| Validation Parameter | Benzoic Acid[1][2] | Sorbic Acid[1] | Notes |
| Linearity Range (µg/mL) | 5 - 200 | 1 - 50 | Demonstrates the concentration range over which the method is accurate. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Indicates the linearity of the calibration curve. |
| Limit of Detection (LOD) (µg/mL) | 0.16 - 0.42 | 0.32 | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) (µg/mL) | 1.14 | 0.99 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85.6 - 102.0 | 83.6 - 102.5 | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.5 | < 2.8 | The degree of agreement among individual test results. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Typical GC-MS Method Parameters for Aromatic Carboxylic Acids
| Parameter | Typical Conditions |
| Derivatization | Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) to convert the carboxylic acid to a more volatile derivative. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection | Split or splitless injection depending on the concentration of the analyte. |
| Temperature Program | A temperature gradient is typically used to ensure good separation of the analytes. |
| Detection | Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. |
Performance of GC-MS for Structurally Similar Compounds
GC-MS offers high sensitivity and selectivity. For instance, a validated method for the quantification of various organic acids, including aromatic acids, reported detection limits in the range of 3 to 272 ng/mL and recoveries between 100% and 111% for most of the tested compounds.[3]
Experimental Protocols
HPLC-UV Method for the Analysis of Substituted Benzoic Acids
This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid or formic acid) and acetonitrile/methanol. A typical starting point could be a 60:40 (v/v) mixture of acidified water and organic solvent.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Injection Volume: 10-20 µL.
-
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
GC-MS Method for the Analysis of Substituted Benzoic Acids (with Derivatization)
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent.
-
Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detection: Operate in full scan mode to identify the derivatized compound and its fragmentation pattern. For quantification, switch to SIM mode, monitoring characteristic ions of the derivatized this compound.
-
-
Validation: Perform method validation as described for the HPLC method.
Logical Workflow for Method Selection and Validation
Caption: Workflow for selecting and validating an analytical method.
Signaling Pathway for Method Validation
Caption: Key parameters for analytical method validation.
References
Comparative study of trifluoromethylbenzoic acid isomers
A comparative analysis of trifluoromethylbenzoic acid isomers is crucial for researchers in medicinal chemistry and materials science, as the positional difference of the trifluoromethyl group significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of 2-, 3-, and 4-trifluoromethylbenzoic acid, supported by experimental data and detailed methodologies.
Physicochemical Properties
The isomers of trifluoromethylbenzoic acid, while sharing the same molecular formula (C8H5F3O2) and molecular weight (190.12 g/mol )[1][2][3], exhibit distinct physical properties due to the varied placement of the electron-withdrawing trifluoromethyl group. These differences are summarized in the table below.
| Property | 2-Trifluoromethylbenzoic Acid | 3-Trifluoromethylbenzoic Acid | 4-Trifluoromethylbenzoic Acid |
| CAS Number | 433-97-6[3] | 454-92-2[4] | 455-24-3[5] |
| Appearance | White crystalline powder[1][6] | White to light yellow crystal powder[4] | White crystalline powder[5] |
| Melting Point (°C) | 110-112[1] | 104-106[7] | 219-220[8][9][10] |
| Boiling Point (°C) | 248[1] | 238.5 (at 775 mmHg)[11][7] | 247 (at 753 mmHg)[8] |
| pKa | 3.12 (Predicted) | 3.77±0.10 (Predicted)[4] | 4.05 (Predicted) |
| Water Solubility | Poorly soluble[6] | 149 mg/L[4] | Soluble[8] |
| Organic Solvent Solubility | More soluble in organic solvents like ethyl acetate and DMSO[6] | Soluble in methanol[12] | More soluble in polar organic solvents like ethanol and acetone[5] |
Biological and Chemical Applications
The trifluoromethyl group's ability to enhance lipophilicity and metabolic stability makes these isomers valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14]
-
2-Trifluoromethylbenzoic Acid: This isomer is a crucial intermediate for producing the fungicide Fluopyram.[1] It is also a vital building block for novel therapeutics, as the inclusion of fluorine atoms can improve biological activity and metabolic stability.[1][13]
-
3-Trifluoromethylbenzoic Acid: This isomer and its derivatives have been studied for their antimicrobial, antioxidant, and anti-urease activities. It serves as a key intermediate in pharmaceutical synthesis due to the trifluoromethyl group's influence on lipophilicity and metabolic stability.[15]
-
4-Trifluoromethylbenzoic Acid: This isomer is used in the synthesis of salicylanilide esters with antifungal activity.[8][9] It also finds application in materials science, where it has been used to modify the structure of perovskite solar cells to reduce surface stress and non-radiative recombination.[16]
Experimental Protocols
General Synthesis of Trifluoromethylbenzoic Acid Isomers
A common method for the preparation of trifluoromethylbenzoic acids involves the oxidation of the corresponding trifluoromethyltoluene. A general procedure is outlined below:
-
Oxidation: To a solution of the respective trifluoromethyltoluene isomer in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO4) portion-wise.
-
Heating: Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears.
-
Work-up: Cool the mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.
-
Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the trifluoromethylbenzoic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure isomer.
Characterization Methods
Standard spectroscopic techniques are employed to confirm the structure and purity of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra will show characteristic aromatic proton signals with splitting patterns dependent on the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectra will display distinct signals for the carboxylic carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[17]
-
¹⁹F NMR: The fluorine NMR will show a singlet for the CF3 group.
-
-
Infrared (IR) Spectroscopy: The IR spectra will exhibit a strong carbonyl (C=O) stretching absorption for the carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band will also be present in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compounds.[2][3]
Comparative Workflow
The following diagram illustrates a general workflow for a comparative study of trifluoromethylbenzoic acid isomers.
Caption: General workflow for the comparative study of trifluoromethylbenzoic acid isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 8. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoic Acid [chemdict.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [guidechem.com]
- 17. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated benzoic acids is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. Among these, 4-bromo-3-(trifluoromethyl)benzoic acid presents a unique challenge due to the presence of both an electron-withdrawing trifluoromethyl group and a deactivating carboxylate moiety. The selection of an appropriate palladium catalyst is paramount to achieving high efficacy in cross-coupling reactions. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, supported by representative experimental data.
Catalyst Performance Comparison
The following tables summarize the efficacy of different palladium catalyst systems for the coupling of this compound and structurally similar aryl bromides. The data is compiled from various sources and serves as a guideline for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For substrates like this compound, the choice of ligand and base is crucial to overcome the electronic deactivation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80% | A standard, often reliable catalyst, but may require longer reaction times. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95% | Bulky, electron-rich phosphine ligands like SPhos often provide excellent yields with shorter reaction times. |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~92% | Effective for a range of aryl bromides, including those with electron-withdrawing groups. |
| Pd/C | PPh₃ | Na₂CO₃ | Ethanol/H₂O | 80 | 24 | ~75% | Heterogeneous catalyst, advantageous for simplified product purification, though may show lower activity.[1] |
Heck Coupling
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. For electron-deficient substrates, catalyst systems that promote the oxidative addition step are generally more effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~85% | A classical catalyst system for the Heck reaction. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 12 | >90% | Highly active catalyst system suitable for deactivated aryl bromides. |
| PdCl₂(PPh₃)₂ | - | KOAc | DCE | 80 | 16 | ~88% | Effective under relatively mild conditions.[2] |
| Palladacycle | - | NaOAc | NMP | 120 | 8 | >95% | Pre-activated catalysts can offer high turnover numbers and efficiency. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. It typically employs a dual catalyst system of palladium and copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 6 | >90% | The classic Sonogashira conditions are often effective for a broad range of substrates. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | 8 | ~92% | A common and efficient catalyst system. |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~96% | Highly efficient system reported for the coupling of 2-amino-3-bromopyridines.[3] |
| [DTBNpP]Pd(crotyl)Cl | - | DABCO | THF | RT | 18 | ~95% | A copper-free system that can operate at room temperature.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with electron-deficient aryl halides.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12 | ~85% | An early generation catalyst system, effective for many substrates. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | 8 | >98% | A highly active and versatile catalyst system for a wide range of amines. |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Dioxane | 100 | 10 | >95% | Particularly effective for coupling with primary anilines.[5] |
| (Cy₂t-BuP)₂PdHBr | - | K₂CO₃ | THF | 80 | 15 | ~90% | A single-component precatalyst that is convenient to use.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are generalized protocols that can be adapted for the specific coupling partners and catalysts.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the palladium), and the base (1.2-1.5 equiv.) to a dry reaction vessel.[7]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[7]
-
Reaction: Seal the vessel and heat the mixture to the specified temperature with stirring.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove insoluble salts.[7]
-
Purification: Wash the filtrate with water and brine. Dry the organic phase over a drying agent, filter, and concentrate in vacuo. Purify the residue by chromatography.[7]
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selection of an optimal palladium catalyst for coupling with this compound is highly dependent on the specific reaction type and desired outcome. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally demonstrate superior performance. In Heck and Sonogashira couplings, both traditional and modern catalyst systems can be effective, with the choice often depending on the specific coupling partner and desired reaction conditions. The provided data and protocols serve as a starting point for the development of efficient and robust synthetic routes for the functionalization of this important building block.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 4-Bromo-3-(trifluoromethyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
A detailed analysis of the structure-activity relationship (SAR) for derivatives of 4-Bromo-3-(trifluoromethyl)benzoic acid remains an area of focused research. While a comprehensive SAR study on a systematically modified series originating directly from this benzoic acid is not extensively documented in publicly available literature, significant insights can be gleaned from closely related benzamide structures. This guide provides a comparative analysis based on a key study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors, offering valuable data for researchers, scientists, and drug development professionals.
The 4-bromo-3-(trifluoromethyl)phenyl moiety is a recurring motif in medicinal chemistry, recognized for its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The bromine atom can engage in halogen bonding and serves as a useful synthetic handle, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide will delve into the SAR of a series of these derivatives, presenting quantitative biological data, detailed experimental protocols, and visualizations of key concepts to aid in the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
A study focused on the design and synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors provides a solid foundation for understanding the SAR of this class of compounds. The inhibitory activities of these derivatives against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification are summarized in the table below.
| Compound ID | R Group (Substitution at the 2-position of the benzamide) | NCI-H520 IC50 (µM) | NCI-H1581 IC50 (µM) | NCI-H226 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1703 IC50 (µM) |
| C9 | 2-(4-methylphenylamido) | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
| B10 | 2-(3-methoxyphenylamido) | - | - | - | - | - |
| B13 | 2-(4-chloromethylphenylamido) | - | - | - | - | - |
Note: IC50 values for B10 and B13 against the cell lines were not provided in the primary source material. The table is based on the data presented for the most promising compound, C9, from the study.
The data indicates that compound C9 , with a 4-methylphenylamido substituent at the 2-position of the 4-bromo-benzamide core, demonstrates potent inhibitory activity against a panel of NSCLC cell lines.[1] This suggests that the introduction of a substituted amido group at this position is a key determinant of anticancer efficacy.
Structure-Activity Relationship Insights
The study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives revealed several key SAR insights[1]:
-
Amide Substitution at the 2-Position: The presence of a substituted amido group at the 2-position of the benzamide core was crucial for potent FGFR1 inhibitory activity.
-
Aryl Amide Substituent: The nature of the aryl substituent on the secondary amide played a significant role in determining the potency. Compound C9, with a 4-methylphenyl group, was identified as the most promising derivative in the series.
-
Molecular Interactions: Molecular docking studies indicated that the most active compounds form multiple hydrogen bonds with the FGFR1 kinase domain, highlighting the importance of specific interactions for inhibitory activity.
Signaling Pathway and Experimental Workflow
The development of these inhibitors targets the FGFR1 signaling pathway, which is often dysregulated in cancer. The general workflow for the synthesis and evaluation of these compounds is also a critical aspect of the research.
Caption: Targeted inhibition of the FGFR1 signaling pathway by benzamide derivatives.
Caption: A typical workflow for a structure-activity relationship study of novel inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of benzamide derivatives as kinase inhibitors.
General Protocol for Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay is designed to measure the in vitro potency of a compound against a purified kinase enzyme by quantifying the amount of ADP produced during the kinase reaction.[2][3][4]
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (benzamide derivative)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the kinase enzyme and substrate peptide mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H520, NCI-H1581)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Properties of Benzoic Acid Hybrids and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid and its derivatives are a class of organic compounds widely distributed in nature and synthesized for various applications, including pharmaceuticals, food preservation, and cosmetics.[1][2] Their antioxidant properties, stemming from their ability to scavenge free radicals and mitigate oxidative stress, have garnered significant interest in the scientific community.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases.[5] This guide provides an objective comparison of the antioxidant performance of various benzoic acid hybrids and derivatives, supported by experimental data and detailed methodologies.
Structure-Activity Relationship: The Key to Antioxidant Efficacy
The antioxidant capacity of benzoic acid derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the benzene ring are critical determinants of their free radical scavenging activity.[3][6]
-
Hydroxyl Group Positioning: Derivatives with hydroxyl groups in the ortho and para positions relative to the carboxyl group generally exhibit superior antioxidant properties compared to those with meta-positioned hydroxyl groups.[3][4] For instance, 2-hydroxybenzoic acid (salicylic acid) has been identified as a potent antioxidant.[3]
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups often enhances antioxidant activity. Gallic acid (3,4,5-trihydroxybenzoic acid) is a prime example, demonstrating a very high antioxidant effect.[7]
-
Substitution and Hybridization: Modifications to the benzoic acid scaffold, such as the creation of hybrids with other bioactive molecules like berberine, can significantly enhance antioxidant activity.[8] Similarly, esterification of the carboxyl group can also influence the compound's antioxidant potential.[7] In contrast, derivatives with a blocked hydroxyl group show diminished antioxidant properties.[4][6]
The primary mechanisms by which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT or SPLET).[9] Theoretical studies suggest that in non-polar environments, the HAT mechanism is preferred, while in polar solutions, the SPLET pathway is more likely.[9]
Comparative Analysis of Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is commonly evaluated using various in vitro assays. The most prevalent are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[8][10][11] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.[12]
Below is a summary of quantitative data from various studies, comparing the antioxidant activities of different benzoic acid derivatives.
| Compound | Assay | IC50 / Activity Value | Reference Compound | Reference Value | Source |
| Gallic Acid | DPPH | EC50: 0.0237 µmol/assay | - | - | [7] |
| Protocatechuic Acid | HAT (Gas Phase) | BDE: 76.8 kcal/mol | - | - | [9] |
| Gallic Acid | SPLET (Polar Medium) | PA: 29.5 kcal/mol | - | - | [9] |
| 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | DPPH | IC50: 180.0 µM | - | - | [13] |
| 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | Ferrous Ion Chelation | IC50: 76.3 µM | - | - | [13] |
| 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | Phosphomolybdenum | IC50: 121.5 µM | - | - | [13] |
| Berberine-benzoic acid derivative (8p) | ABTS, DPPH, FRAP | Significantly high activity | Berberine | Limited activity | [8] |
| p-Hydroxybenzoic Acid Derivatives | ORAC | Lower than cinnamic acid derivatives | Cinnamic Acid Derivatives | Higher activity | [5][14] |
| Dihydroxybenzoic acids (ortho, para) | Superoxide Scavenging | Better than meta-substituted | Dihydroxybenzoic acids (meta) | Lower activity | [3] |
Note: BDE (Bond Dissociation Enthalpy) and PA (Proton Affinity) are theoretical parameters used to predict antioxidant activity. A lower BDE in the HAT mechanism and a lower PA in the SPLET mechanism indicate higher activity.[9]
Experimental Protocols and Methodologies
Detailed and standardized methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[11][12]
Principle: The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Sample Preparation: Perform serial dilutions of the test compounds and the standard to obtain a range of concentrations.[12]
-
Assay Procedure:
-
Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[12]
-
IC50 Determination: Plot the % scavenging activity against the sample concentrations to determine the IC50 value.[12]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The extent of decolorization is proportional to the antioxidant's concentration.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (at various concentrations) to the diluted ABTS•+ solution.[11]
-
Include a control containing the solvent instead of the antioxidant.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[11]
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[10][11]
Principle: This assay is based on the reduction of the colorless ferric complex (Fe³⁺) to the intensely blue-colored ferrous complex (Fe²⁺) by antioxidants in an acidic medium. The change in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[11][15]
Experimental Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[15]
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.[11]
-
Include a reagent blank containing the solvent instead of the sample.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[11]
-
Measurement: Measure the absorbance at 593 nm.[11]
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is typically expressed as Fe(II) equivalents.[11]
Visualizing Methodologies and Pathways
To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. antiox.org [antiox.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. preprints.org [preprints.org]
- 10. cropj.com [cropj.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid | ICONTECH INTERNATIONAL JOURNAL [icontechjournal.com]
- 14. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In vitro evaluation of novel compounds synthesized from substituted benzoic acids
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of substituted benzoic acids. These scaffolds serve as a versatile foundation for the synthesis of compounds with a wide array of biological activities. This guide provides a comparative analysis of recently developed compounds derived from substituted benzoic acids, focusing on their in vitro anticancer and antimicrobial properties. Experimental data from various studies are presented to offer an objective comparison with alternative and established agents.
Anticancer Activity: Imidazole-Based Benzoic Acid Derivatives vs. HDAC Inhibitors
Recent research has highlighted the potential of imidazole-containing benzoic acid derivatives as promising anticancer agents. Concurrently, other studies have focused on the role of benzoic acid derivatives as histone deacetylase (HDAC) inhibitors, a known mechanism for retarding cancer cell growth. This section compares the in vitro efficacy of these two classes of compounds.
Data Summary
The following table summarizes the in vitro anticancer activity of selected novel compounds compared to a standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid[1][2] | HeLa | ~25 | Doxorubicin | 22.9[3] |
| 3,4-dihydroxybenzoic acid (DHBA)[4] | HCT-116 | Not specified | - | - |
Note: The study on DHBA demonstrated a 70% reduction in HDAC activity and a 50-60% retardation in cell growth in HCT-116 cells, but did not provide a specific IC50 value.[4]
Experimental Protocols
Anticancer Activity of Imidazolyl Benzoic Acid Derivatives [1][2]
-
Cell Line: HeLa (human cervical cancer cell line).
-
Method: Trypan blue exclusion assay.
-
Procedure:
-
HeLa cells were seeded in 24-well plates and allowed to attach overnight.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
Cells were treated with varying concentrations of the test compounds and incubated for 24 hours.
-
After incubation, cells were trypsinized and stained with Trypan blue.
-
The number of viable (unstained) and non-viable (blue) cells were counted using a hemocytometer.
-
The percentage of cell death was calculated, and the IC50 value was determined.
-
HDAC Inhibition Assay for Dihydroxybenzoic Acid [4]
-
Cell Lines: HCT-116 and HCT-15 (human colorectal carcinoma cell lines).
-
Method: HDAC activity assay.
-
Procedure:
-
Nuclear extracts were prepared from the cancer cell lines.
-
The extracts were incubated with the test compound (DHBA) and a fluorogenic HDAC substrate.
-
The reaction was stopped, and a developer was added to produce a fluorescent signal.
-
The fluorescence was measured using a fluorometer.
-
The percentage of HDAC inhibition was calculated relative to an untreated control.
-
Signaling Pathway
Caption: Proposed anticancer mechanisms of action.
Antimicrobial Activity: A Comparative Look at Novel Benzoic Acid Derivatives
The growing threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. This section compares the in vitro antimicrobial efficacy of several classes of novel compounds derived from substituted benzoic acids.
Data Summary
The following table summarizes the in vitro antimicrobial activity of selected novel compounds against various pathogens, with established antibiotics included for comparison. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Amoxicillin-p-nitrobenzoic acid hybrid [5] | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | Amoxicillin | 128[5] |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives [6] | Candida albicans | More active than Ketoconazole | Ketoconazole | Not specified |
| Benzoic acid esters (general) [7] | Bacillus subtilis | Positive results | Chloramphenicol | Not specified |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) [8] | Staphylococcus aureus ATCC 6538 | 125 | - | - |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) [8] | Bacillus subtilis ATCC 6683 | 125 | - | - |
Experimental Protocols
Antimicrobial Susceptibility Testing (General)
-
Method: Broth microdilution method.
-
Procedure:
-
The test compounds and reference antibiotics are serially diluted in a liquid growth medium in microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow
Caption: General workflow for in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemlett.com [jchemlett.com]
- 3. preprints.org [preprints.org]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab [colab.ws]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Influence of Substituents on Benzoic Acid Acidity
This guide provides a comprehensive comparison of the effects of various substituents on the acidity of benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a quantitative understanding of structure-activity relationships in aromatic carboxylic acids. The guide summarizes experimental data, details common experimental protocols for pKa determination, and illustrates the underlying principles of substituent effects.
Quantitative Analysis of Substituent Effects on pKa
The acidity of a substituted benzoic acid is quantified by its pKa value. A lower pKa value indicates a stronger acid. The electronic properties of a substituent on the benzene ring significantly influence the acidity by altering the stability of the benzoate conjugate base. Electron-withdrawing groups (EWGs) tend to increase acidity (decrease pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa) by intensifying the negative charge on the carboxylate.[1][2]
The position of the substituent (ortho, meta, or para) is also crucial in determining its effect. While meta and para substituent effects can often be rationalized by a combination of inductive and resonance effects, ortho substituents can exhibit more complex behavior due to steric hindrance and other proximity effects, collectively known as the "ortho-effect".[3][4] Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid.[5]
The following table summarizes the experimental pKa values for a range of substituted benzoic acids in water at or near 25°C.
| Substituent | Position | pKa | Substituent | Position | pKa |
| -H | - | 4.20 | -NO₂ | ortho | 2.16 |
| -CH₃ | ortho | 3.91 | -NO₂ | meta | 3.45 |
| -CH₃ | meta | 4.27 | -NO₂ | para | 3.41 |
| -CH₃ | para | 4.34 | -CN | meta | 3.64 |
| -OCH₃ | ortho | 4.09 | -CN | para | 3.55 |
| -OCH₃ | meta | 4.09 | -OH | ortho | 2.98 |
| -OCH₃ | para | 4.47 | -OH | meta | 4.08 |
| -Cl | ortho | 2.94 | -OH | para | 4.58 |
| -Cl | meta | 3.83 | -NH₂ | ortho | 4.98 |
| -Cl | para | 3.98 | -NH₂ | meta | 4.77 |
| -Br | meta | 3.81 | -NH₂ | para | 4.92 |
| -Br | para | 4.00 | -F | meta | 3.87 |
| -I | meta | 3.86 | -F | para | 4.14 |
| -I | para | 4.03 |
Note: pKa values are approximate and can vary slightly depending on the experimental conditions.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in physical and medicinal chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision technique for determining pKa values.[6]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the base is added incrementally. The pKa is the pH at which the acid is half-neutralized.
Methodology:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: A known quantity of the substituted benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol if the compound has low aqueous solubility. The concentration is typically in the range of 10⁻³ to 10⁻⁴ M.[6] To maintain a constant ionic strength, an inert salt like KCl is often added.[7]
-
Titration: The acid solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed in it. A standard solution of carbonate-free NaOH (e.g., 0.1 M) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is determined from the pH at the half-equivalence point (the point where half the volume of NaOH needed to reach the equivalence point has been added).
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a UV-active chromophore near the acidic center and can be used for less soluble compounds at lower concentrations.[6]
Principle: The UV-Vis absorption spectrum of an ionizable compound often changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms of the compound can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.
Methodology:
-
Spectrum Acquisition: The UV-Vis absorption spectra of the substituted benzoic acid are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated (HA) and deprotonated (A⁻) species, respectively.
-
Wavelength Selection: An analytical wavelength is chosen where the difference in molar absorptivity between the acidic and basic forms is maximal.
-
Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared.
-
Absorbance Measurement: The absorbance of the compound is measured in each of the buffer solutions at the selected analytical wavelength, keeping the total concentration of the compound constant.
-
Data Analysis: The pKa is determined by plotting absorbance versus pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa. Alternatively, the following equation can be used: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AHA is the absorbance of the acidic form, and AA⁻ is the absorbance of the basic form.
Logical Framework for Substituent Effects
The effect of a substituent on the acidity of benzoic acid can be understood through its influence on the stability of the resulting carboxylate anion. The following diagram illustrates this logical relationship.
Caption: Logical flow of substituent effects on benzoic acid acidity.
This guide provides a foundational understanding of how substituents modulate the acidity of benzoic acid, supported by quantitative data and established experimental methodologies. This knowledge is critical for the rational design of molecules with desired physicochemical properties in various scientific and industrial applications.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
4-Bromo-3-(trifluoromethyl)benzoic acid proper disposal procedures
Proper disposal of 4-Bromo-3-(trifluoromethyl)benzoic acid is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste responsibly. Adherence to these protocols is essential to mitigate risks associated with this hazardous material.
Hazard Identification and Safety Precautions
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a hazardous chemical with multiple potential risks.
Hazard Classification Summary:
| Hazard Class | Description | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2][3][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [3] |
| Chemical Classification | Corrosive Solid, Acidic, Organic, N.O.S. | [5] |
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound for disposal.
| Equipment | Specification | Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | [2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | [2][6] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities. | [6] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols are generated or if ventilation is inadequate. | [6] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area : Immediately evacuate non-essential personnel from the spill area.[3][5][7]
-
Ensure Adequate Ventilation : Work in a well-ventilated area or a chemical fume hood.[1][8]
-
Contain the Spill :
-
Collect Spilled Material : Carefully transfer the spilled chemical and any contaminated absorbent material into a designated hazardous waste container.[1][3]
-
Decontaminate the Area : Clean the affected area thoroughly.
-
Prevent Environmental Contamination : Do not allow the product to enter drains, sewers, or waterways.[1][3][8]
Chemical Waste Disposal Protocol
This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][4][9] Under no circumstances should it be disposed of down the drain.[10]
Step-by-Step Disposal Procedure:
-
Waste Segregation : As a halogenated organic acid, this waste must be segregated from other waste streams.[11][12]
-
Do NOT mix with bases, non-halogenated organic solvents, or other incompatible chemicals.[6][10]
-
Collect solid waste in a designated container for solid hazardous materials.[6]
-
Collect liquid waste (solutions) in a designated container for liquid hazardous materials, keeping aqueous and organic solvent waste streams separate.[6]
-
-
Waste Container Selection : Use a dedicated, chemically compatible hazardous waste container. For acidic compounds, avoid metal containers.[6] The container must have a secure, tightly sealing lid.[10][12]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][12] The label should also list all components and their approximate concentrations if it is a mixed waste stream.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition.[8][12]
-
Arrange for Professional Disposal : Contact a licensed hazardous waste disposal company to collect the material.[3][9] Provide them with the SDS and a complete description of the waste.
-
Documentation : Maintain accurate records of the amount of waste generated and its disposal date, in compliance with institutional and regulatory requirements.[6]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. aplng.com.au [aplng.com.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. web.mit.edu [web.mit.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for Handling 4-Bromo-3-(trifluoromethyl)benzoic Acid
This document provides immediate safety, handling, and disposal protocols for 4-Bromo-3-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1]
Table 1: Hazard Identification
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2/2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection conforming to EN166 or NIOSH approved.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4] Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1][2][3] If dust or aerosols are generated, use a NIOSH-approved respirator with a particle filter.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for ensuring safety.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Work within a properly functioning chemical fume hood or in a well-ventilated area to keep airborne concentrations low.[1]
-
Gather all necessary PPE as specified in Table 2 and inspect for integrity.
-
Have spill control materials (e.g., inert absorbent material like vermiculite or sand) readily available.[1]
2. Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Minimize dust generation and accumulation.[1]
-
Use non-sparking tools and take precautionary measures against static discharge if the compound is in a flammable solvent.
3. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2][3]
-
Keep away from incompatible substances and sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3 and consult state and local regulations.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][2][3] This should be done through a licensed waste disposal company.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Before disposing of the used container, remove the contents completely.[6]
-
Spill Cleanup: In case of a spill, prevent the product from entering drains.[1][6] Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[1][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
